molecular formula C7H3BrClFN2 B1360851 3-Bromo-6-chloro-4-fluoro-1H-indazole CAS No. 1000340-85-1

3-Bromo-6-chloro-4-fluoro-1H-indazole

Katalognummer: B1360851
CAS-Nummer: 1000340-85-1
Molekulargewicht: 249.47 g/mol
InChI-Schlüssel: SNUBLQWKSXFCFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-chloro-4-fluoro-1H-indazole (CAS 1000340-85-1) is a high-purity, multifunctional halogenated indazole derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 7 H 3 BrClFN 2 and a molecular weight of 249.47 g/mol, this compound serves as a privileged scaffold for the synthesis of complex bioactive molecules . Its specific substitution pattern, featuring bromo, chloro, and fluoro substituents, allows for selective and sequential cross-coupling reactions, making it an exceptionally versatile intermediate for constructing diverse compound libraries. A primary application of this compound is its role as a key synthetic precursor in the development of novel active pharmaceutical ingredients (APIs). Research indicates its direct utility in the practical synthesis of advanced intermediates for Lenacapavir, a potent capsid inhibitor developed for the treatment of HIV-1 infections . Furthermore, indazole cores are established privileged structures in medicinal chemistry, found in numerous kinase inhibitors and FDA-approved drugs. Beyond pharmaceutical synthesis, halogenated indazole derivatives have demonstrated utility in materials science, where they have been investigated as effective corrosion inhibitors for copper in neutral chloride solutions, showcasing their value in industrial applications . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-bromo-6-chloro-4-fluoro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUBLQWKSXFCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646695
Record name 3-Bromo-6-chloro-4-fluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-85-1
Record name 3-Bromo-6-chloro-4-fluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-chloro-4-fluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Halogenated Indazole Scaffolds in FBDD: Design, Synthesis, and Screening

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a technical framework for leveraging halogenated indazole scaffolds in Fragment-Based Drug Discovery (FBDD). It is designed for medicinal chemists and structural biologists, focusing on the causal relationships between scaffold properties, synthetic regiocontrol, and biophysical screening sensitivity.

Technical Whitepaper for Drug Discovery Professionals

Executive Summary

The indazole scaffold is a "privileged structure" in kinase and GPCR drug discovery due to its resemblance to the purine ring of ATP and its ability to form bidentate hydrogen bonds with hinge region residues. Halogenating this scaffold (specifically at C3, C5, or C6) transforms it from a passive binder into a dual-purpose tool:

  • Biophysical Probe: Halogens (F, Br, I) enable sensitive detection via 19F NMR and X-ray anomalous scattering.

  • Synthetic Vector: The carbon-halogen bond serves as a pre-installed handle for rapid fragment evolution via cross-coupling reactions.

Part 1: Design Principles & The Halogen Advantage

The Sigma-Hole Concept

Unlike hydrogen bonding, which relies on partial positive charges on protons, halogen bonding (XB) is driven by the sigma-hole (


-hole). This is a region of positive electrostatic potential on the distal tip of the halogen atom, opposite the C-X bond.[1]
  • Mechanism: The

    
    -hole interacts with Lewis bases (backbone carbonyls, Ser/Thr hydroxyls) in the protein binding pocket.
    
  • Strength: I > Br > Cl > F. Iodine exhibits the largest

    
    -hole, making it the most potent halogen bond donor.
    
  • Directionality: Highly directional (160°–180° relative to the C-X bond), offering tighter geometric constraints than H-bonds for improving selectivity.

The Indazole Tautomerism

The 1H-indazole core exists in a tautomeric equilibrium between the 1H- and 2H-forms.

  • 1H-Indazole (Thermodynamic): Predominant in solution; typically binds to the kinase hinge region acting as an H-bond donor at N1 and acceptor at N2.

  • 2H-Indazole (Kinetic): Less stable but often trapped via specific alkylation strategies to access unique vectors.

Part 2: Synthetic Workflows (The "Make" Phase)

The primary challenge in indazole chemistry is controlling N1 vs. N2 regioselectivity during functionalization.

Protocol: Regioselective Synthesis of 3-Iodo-1H-Indazole

This fragment provides a C3-synthetic handle for "growing" the molecule towards the solvent front or gatekeeper residue.

Reagents: 1H-indazole, Iodine (


), Potassium Hydroxide (KOH), 1,4-Dioxane.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1H-indazole (1.0 eq) in 1,4-dioxane (0.5 M).

  • Basification: Add KOH pellets (2.5 eq) and stir at ambient temperature for 15 minutes. Causality: Deprotonation increases the nucleophilicity of the indazole ring.

  • Iodination: Add finely powdered iodine (

    
    , 1.1 eq) portion-wise over 30 minutes.
    
    • Critical Control: Maintain temperature < 30°C to prevent over-iodination.

  • Quenching: After 3 hours, quench with saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine.
    
  • Isolation: Precipitate by adding water. Filter the solid, wash with cold water, and dry.

  • Validation: 1H NMR should show the disappearance of the C3-proton singlet (typically ~8.0 ppm).

Regiocontrol Logic: N1 vs. N2 Alkylation

When growing the fragment at the nitrogen positions, conditions dictate the isomer.

  • Thermodynamic Control (N1-Major): Use NaH/THF or Cs2CO3/DMF at elevated temperatures. The N1-anion is thermodynamically more stable.

  • Kinetic Control (N2-Major): Use Mitsunobu conditions or alkylation with reactive electrophiles (e.g., Meerwein salts) at low temperatures.

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Indazole Core Condition Reaction Condition Start->Condition Path1 Thermodynamic (NaH, Cs2CO3, Heat) Condition->Path1 Reversible Path2 Kinetic (Mitsunobu, Low Temp) Condition->Path2 Irreversible Result1 N1-Alkylation (Major Product) Path1->Result1 Result2 N2-Alkylation (Major Product) Path2->Result2

Caption: Decision logic for targeting N1 vs N2 vectors. N1 is favored under thermodynamic equilibrium.[2]

Part 3: Screening Platforms (The "Test" Phase)

Halogenated fragments enable high-sensitivity biophysical screening.

Protocol: 19F NMR Fragment Screening (T2 Relaxation)

Fluorine (19F) has 100% natural abundance and zero background in biological systems, making it ideal for "cocktail" screening.

Assay Principle: Small fragments tumble fast (long T2 relaxation, sharp peaks). When bound to a large protein, they tumble slowly (short T2, broad peaks). The CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence filters out broad signals from bound ligands.

Workflow:

  • Library Prep: Create "cocktails" of 10–12 fluorinated indazole fragments. Ensure no chemical shift overlap (check in buffer first).

  • Sample Prep:

    • Tube A (Reference): 50 µM Fragments + Buffer (PBS, pH 7.4, 10% D2O).

    • Tube B (Protein): 50 µM Fragments + 5–10 µM Target Protein + Buffer.

    • Internal Standard: Add 50 µM TFA (Trifluoroacetic acid) in a capillary insert (for chemical shift referencing and normalization).

  • Acquisition: Run 1D 19F CPMG sequence.

    • Delay: Set T2 filter delay to ~200–400 ms.

  • Analysis: Calculate the signal reduction ratio:

    
    .
    
    • Hit Criteria: A reduction of >30% in peak intensity indicates binding.

X-ray Crystallography: Anomalous Scattering

Bromine and Iodine have significant anomalous scattering signals at standard synchrotron wavelengths (~1 Å).

  • Method: Soak crystals with halogenated fragments.

  • Data Collection: Collect diffraction data at the absorption edge of the halogen (or standard energy if signal is strong).

  • Result: The anomalous difference map reveals the precise location of the halogen, unambiguously defining the binding pose even at low occupancy/affinity.

Part 4: Fragment Evolution (The "Grow" Phase)

Once a 3-iodo-1H-indazole hit is validated, the iodine serves as the growth vector.

Suzuki-Miyaura Cross-Coupling

The C3-Iodine bond is highly reactive towards palladium-catalyzed coupling.

Reaction Matrix:

Component Choice Rationale

| Catalyst |


 or 

| Robust for heteroaryl halides. | | Base |

or

| Mild bases prevent dehalogenation side reactions. | | Solvent | DME/Water (3:1) | Aqueous systems facilitate boronic acid solubility. | | Partner | Aryl/Heteroaryl Boronic Acids | To extend into the hydrophobic pocket or solvent channel. |

Visualization: The FBDD Cycle for Indazoles

FBDDCycle Library Halogenated Indazole Fragment Library Screen Screening (19F NMR / X-ray) Library->Screen Hit Validated Hit (Binding Mode Defined) Screen->Hit >30% Signal Drop Design Structure-Based Design (Vector Selection) Hit->Design X-ray Map Synth Synthesis (Grow) (Suzuki Coupling at C3-I) Design->Synth Synth->Hit Iterative Cycle Lead Lead Compound (nM Potency) Synth->Lead Optimization

Caption: Iterative FBDD workflow. The halogen serves as both the detection beacon (Screen) and the synthetic handle (Synth).

References

  • FragLites—Minimal, Halogenated Fragments Displaying Pharmacophore Doublets. Journal of Medicinal Chemistry. [Link][3]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. Frontiers in Molecular Biosciences. [Link]

  • Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Journal of Chemical Information and Modeling. [Link][4]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link][5]

Sources

Strategic Fluorination: 4-Fluoroindazole Derivatives as Kinase Inhibitor Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Fluorine Effect[1]

In the crowded landscape of kinase inhibitor design, the indazole scaffold remains a privileged ATP-mimetic due to its ability to form bidentate hydrogen bonds with the kinase hinge region. However, the transition from a "hit" to a "lead" often requires precise modulation of physicochemical properties without disrupting the core binding mode.

This guide focuses on a specific, high-value tactical modification: the 4-fluoroindazole . Unlike its 5- or 6-substituted counterparts, the 4-fluoro substitution exerts a unique "ortho-effect" relative to the bridgehead carbons and the N1-H. This modification is not merely decorative; it is a functional tool used to:

  • Modulate N-H Acidity (pKa): Inductive electron withdrawal lowers the pKa of the N1-proton, potentially strengthening H-bond donor capability.

  • Block Metabolism: It protects the electron-rich C4 position from CYP450-mediated oxidation.

  • Influence Conformation: Through electrostatic repulsion with C3-substituents, it can lock rotamers into bioactive conformations.

Physicochemical Rationale & Design Logic

The decision to incorporate a 4-fluoroindazole building block is driven by specific medicinal chemistry objectives. The following diagram illustrates the electronic and steric vectors introduced by this substitution.

Diagram 1: The 4-Fluoroindazole Pharmacophore

G cluster_0 Kinase Hinge Region Interaction Core Indazole Core Pos4 C4-Fluorine (The Modifier) Core->Pos4 Substitution Pos3 C3-Position (Gatekeeper Interaction) Pos4->Pos3 Electrostatic Repulsion (Conformational Lock) Metabolism Metabolic Stability (Blocks CYP Oxidation) Pos4->Metabolism Steric/Electronic Block pKa pKa Modulation (Increased Acidity) Pos4->pKa Inductive Effect (-I) N1 N1-H (H-Bond Donor) pKa->N1 Strengthens Donor

Caption: Mechanistic impact of C4-fluorination on the indazole scaffold, highlighting electronic modulation of the N1 donor and metabolic protection.

The pKa Shift

Unsubstituted indazole has a pKa of approximately 13.9 (N-H deprotonation). The introduction of a highly electronegative fluorine at C4 exerts a strong inductive effect (-I) through the carbon framework. This lowers the pKa, making the N-H a stronger hydrogen bond donor to the backbone carbonyl of the kinase hinge (typically the "E-region" of the ATP pocket).

Synthetic Architecture: The "SnAr Cascade"

The most robust route to 4-fluoroindazole does not start from indazole itself (which requires harsh electrophilic fluorination) but rather builds the ring from 2,6-difluorobenzonitrile . This method is preferred for its scalability and regiocontrol.

Protocol: Synthesis of 4-Fluoro-1H-indazole

Reagents:

  • Starting Material: 2,6-Difluorobenzonitrile (CAS: 1897-52-5)

  • Reagent: Hydrazine hydrate (

    
    )
    
  • Solvent: Ethanol or n-Butanol (for higher temp)

  • Temperature: Reflux (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2,6-difluorobenzonitrile (1.0 eq) dissolved in Ethanol (10 volumes).

  • Addition: Add Hydrazine hydrate (3.0 eq) dropwise at room temperature. Note: Exothermic reaction.

  • Cyclization (The Cascade): Heat the mixture to reflux.

    • Mechanism:[1][2][3][4][5][6] The first hydrazine amine performs a Nucleophilic Aromatic Substitution (

      
      ) at the C2 position, displacing one fluoride ion.
      
    • Ring Closure: The second amine of the hydrazine attacks the nitrile carbon, followed by tautomerization to form the aromatic indazole system.

  • Monitoring: Monitor via LC-MS. The intermediate hydrazone is rarely seen; conversion to the bicyclic system is usually rapid at reflux.

  • Workup: Cool to room temperature. The product, 4-fluoro-1H-indazole-3-amine (if nitrile is used directly) or 4-fluoro-1H-indazole (if a formyl precursor is used), often precipitates.

    • Note: If the target is the unsubstituted 3-position, the starting material should be 2,6-difluorobenzaldehyde . The protocol below assumes the aldehyde route for the core scaffold.

Diagram 2: Synthetic Workflow (Aldehyde Route)

Synthesis Start 2,6-Difluorobenzaldehyde Reagent + Hydrazine Hydrate (EtOH, Reflux) Start->Reagent Inter Intermediate: Hydrazone Formation Reagent->Inter SnAr SnAr Cyclization (Intramolecular) Inter->SnAr - HF Product 4-Fluoro-1H-indazole SnAr->Product

Caption: The "SnAr Cascade" synthesis of 4-fluoroindazole from 2,6-difluorobenzaldehyde, ensuring high yield and purity.

Regiocontrol: The N1 vs. N2 Challenge

A critical challenge in indazole chemistry is alkylation selectivity. The 4-fluoro substituent introduces steric bulk near N1, which can paradoxically shift selectivity depending on the electrophile and base used.

Comparative Data: Alkylation Selectivity
ConditionBaseSolventMajor IsomerRationale
Thermodynamic

DMF/AcetonitrileN1-Alkylated N1 is thermodynamically more stable (benzenoid structure maintained).
Kinetic NaH / LiHMDSTHF (Low Temp)N1-Alkylated The anion forms at N1; 4-F steric hindrance is minimal for small electrophiles.
Chelation Control Base + MetalNon-polarN2-Alkylated Rare. Requires specific C3-directing groups (e.g., esters) to chelate the metal.

Expert Insight: When using 4-fluoroindazole, the steric repulsion between the C4-Fluorine and the N1-substituent can destabilize the N1-isomer slightly compared to a non-fluorinated indazole. However, N1 remains the preferred alkylation site under standard basic conditions (


) due to the preservation of aromaticity in the benzene ring.

Case Study: HPK1 and "Reverse Indazole" Inhibitors

Recent developments in Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors highlight the utility of the indazole core.[7] While many inhibitors bind in the "canonical" mode, "Reverse Indazole" inhibitors (binding to the hinge via C3 and N2) have gained traction.

In this context, the 4-fluoro substitution plays a pivotal role in selectivity . By placing a fluorine at C4, researchers can induce a "twist" in the molecule if a substituent is present at C3, or simply fill a small hydrophobic pocket that differs between HPK1 and homologous kinases (like MAP4K family members).

Experimental Protocol: Suzuki Coupling at C3

To functionalize the 4-fluoroindazole at the C3 position (common for extending into the kinase back-pocket):

  • Halogenation: Treat 4-fluoro-1H-indazole with NIS (N-iodosuccinimide) in DMF at RT for 2 hours to yield 4-fluoro-3-iodo-1H-indazole .

  • Protection: Protect N1 with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) to prevent catalyst poisoning.

  • Coupling:

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2.0 M aq)
      
    • Solvent: Dioxane[6]

    • Boronic Acid: Aryl/Heteroaryl boronic acid.

    • Conditions:

      
      , 4-12 hours under Argon.
      
Diagram 3: Kinase Binding Topology

Binding cluster_1 Selectivity Mechanism Hinge Kinase Hinge Region (Glu - Met Backbone) Indazole 4-Fluoroindazole Core Indazole->Hinge Bidentate H-Bonds (N1-H & N2) F4 4-Fluorine Indazole->F4 Attached Pocket Hydrophobic Pocket (Gatekeeper) F4->Pocket Shape Complementarity (Selectivity Filter)

Caption: Topology of 4-fluoroindazole binding. The 4-F atom often engages adjacent hydrophobic residues, acting as a selectivity filter against off-target kinases.

References

  • LookChem. 4-Fluoro-1H-indazole Properties and Commercial Availability. Available at: [Link]

  • National Institutes of Health (PMC). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds. (2025).[8][9][10][11] Available at: [Link]

  • Beilstein J. Org. Chem. Regioselective alkylation of a versatile indazole.[1] (2024).[10][12] Available at: [Link]

  • Journal of Medicinal Chemistry. Identification of Potent Reverse Indazole Inhibitors for HPK1. (2021).[7][13][14][15] Available at: [Link]

  • EPA CompTox Dashboard. 4-Fluoro-1H-indazole-3-carboxamide Physicochemical Data. Available at: [Link]

Sources

Technical Deep Dive: Structure-Activity Relationship (SAR) of 6-Chloroindazole Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-chloroindazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its unique electronic profile and bioisosteric utility. Unlike the ubiquitous indole, the indazole core offers an additional nitrogen atom (N2), conferring distinct hydrogen bond donor/acceptor capabilities that are critical for kinase hinge binding and nuclear receptor selectivity.

This technical guide dissects the Structure-Activity Relationship (SAR) of 6-chloroindazole analogues. We focus on two high-impact therapeutic vectors: Estrogen Receptor Beta (ERβ) modulation for neuroprotection and Type I Kinase Inhibition (JNK3/ERK) . The 6-chloro substituent is not merely decorative; it serves as a metabolicblocker and a lipophilic anchor, dramatically influencing potency and ADME properties.

The Pharmacophore Anchor: Why 6-Chloroindazole?

The utility of the 6-chloroindazole core stems from three physicochemical pillars that drive its interaction with biological targets.

Electronic Tuning and Tautomerism

Indazoles exist in a tautomeric equilibrium between


-indazole and 

-indazole. The introduction of an electron-withdrawing group (EWG) like chlorine at the C6 position acidifies the N1-proton (

shift).
  • Impact: This shift strengthens the hydrogen bond donor capability of N1, which is often the critical interaction point with the "hinge region" of kinase ATP-binding pockets (e.g., Glu/Leu backbone residues).

The "Metabolic Block" Effect

The C6 position on the fused benzene ring is electronically susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Mechanism: Substitution with chlorine (

    
    ) blocks this metabolic soft spot. Furthermore, the chlorine atom acts as a lipophilic bioisostere for a methyl group but with distinct electronic withdrawal, often filling hydrophobic sub-pockets (e.g., the specificity pocket in ERβ) without introducing steric clashes.
    
Halogen Bonding

The C6-Cl moiety is capable of forming halogen bonds with backbone carbonyls or specific residues (e.g., Threonine or Serine) in the target binding site, a feature often exploited to gain selectivity over homologous isoforms (e.g., ERβ vs. ERα).

Strategic SAR Vectors

The optimization of 6-chloroindazole typically follows three vectors. Below is a visualization of the SAR logic.

SAR_Map Core 6-Chloroindazole Scaffold N1 N1 Position (Solubility & Target Interaction) Core->N1 C3 C3 Position (Potency & Hinge Reach) Core->C3 C6 C6-Chlorine (Selectivity & Metabolic Stability) Core->C6 N1_Det Alkylation/Arylation: Modulates brain penetration (e.g., JNK3 inhibitors) N1->N1_Det C3_Det Aryl/Heteroaryl coupling: Main driver of affinity (Suzuki-Miyaura vectors) C3->C3_Det C6_Det Halogen Bonding: selectivity for ERβ Blocks P450 oxidation C6->C6_Det

Figure 1: Strategic SAR vectors for the 6-chloroindazole scaffold. The C6-Cl acts as the stability anchor, while N1 and C3 are variable regions for target specificity.

Case Study A: Neuroprotection via ERβ Selectivity

Recent breakthrough research has positioned 6-chloroindazole (specifically the lead compound "IndCl" and analogues K102/K110) as a potent scaffold for Multiple Sclerosis (MS) therapy.

  • Target: Estrogen Receptor Beta (ERβ).

  • Therapeutic Goal: Promote remyelination without the feminizing side effects associated with ERα activation.

  • The SAR Story:

    • The Parent: IndCl (indazole chloride) binds ERβ but requires optimization for blood-brain barrier (BBB) penetration.

    • The Optimization: Introduction of specific alkyl/aryl groups at the N1 position retains ERβ selectivity (driven by the C6-Cl fitting into the receptor's smaller ligand-binding pocket compared to ERα) while improving lipophilicity.

    • Outcome: Analogues K102 and K110 demonstrated functional remyelination in mouse models (EAE) and improved pharmacokinetic profiles compared to the parent IndCl.

Data Summary: ERβ Ligand Profiling

CompoundCore StructureSelectivity (ERβ/ERα)Key Outcome (In Vivo)Reference
IndCl 6-Chloroindazole>80-foldReduced inflammation; moderate ADME.[1]
K102 N1-substituted 6-Cl-IndHighEnhanced remyelination ; improved BBB penetration.[2]
Estradiol Steroid1:1 (Non-selective)Systemic side effects (feminization, cancer risk).[1]

Case Study B: Kinase Inhibition (JNK3 & ERK)

In oncology and neurodegeneration, the indazole core acts as a classic ATP-competitive inhibitor.

  • Mechanism: The indazole nitrogen pair (N1-H/N2) forms a bidentate hydrogen bond with the kinase "hinge" region (e.g., residues Met149/Glu147 in JNK3).

  • Role of 6-Chloro:

    • In JNK3 inhibitors , the 6-chloro group occupies a hydrophobic pocket adjacent to the gatekeeper residue. This prevents steric clash while maximizing van der Waals interactions.

    • Removal of the chlorine (or replacement with hydrogen) often results in a 5-10x loss in potency (

      
      ), confirming its role in stabilizing the ligand within the active site.
      

Synthetic Protocols

Reliable access to the scaffold is a prerequisite for SAR exploration. Below is the industry-standard protocol for synthesizing the 6-chloroindazole core and subsequent functionalization.

Core Synthesis: The SnAr Hydrazine Cyclization

This method is preferred for its scalability and safety compared to diazonium routes.

Reagents:

  • 4-Chloro-2-fluorobenzaldehyde (Starting Material)

  • Hydrazine monohydrate (

    
    )
    
  • Solvent: Ethanol or DMSO

Workflow Diagram:

Synthesis_Flow Start Start: 4-Chloro-2-fluorobenzaldehyde Step1 Step 1: Nucleophilic Attack Add Hydrazine monohydrate Reflux in EtOH (4-6h) Start->Step1 Inter Intermediate: Hydrazone Formation Step1->Inter Step2 Step 2: Intramolecular Cyclization (SnAr Displacement of Fluorine) Occurs in situ during reflux Inter->Step2 Prod Product: 6-Chloro-1H-indazole Step2->Prod Func Step 3: Functionalization (Suzuki Coupling at C3 or Alkylation at N1) Prod->Func

Figure 2: One-pot synthesis of 6-chloroindazole via hydrazine cyclization.

Protocol Steps:

  • Dissolution: Dissolve 10.0 mmol of 4-chloro-2-fluorobenzaldehyde in 20 mL of ethanol.

  • Addition: Add 15.0 mmol (1.5 eq) of hydrazine monohydrate dropwise at room temperature. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Work-up: Cool to room temperature. The product often precipitates. If not, concentrate under vacuum and pour into ice water.

  • Purification: Filter the solid. Recrystallize from ethanol/water to yield 6-chloro-1H-indazole as off-white needles.

Functionalization: C3-Arylation (Suzuki-Miyaura)

To attach the "tail" required for kinase specificity (e.g., extending into the solvent front):

  • Halogenation: Treat 6-chloroindazole with

    
     to generate 3-iodo-6-chloroindazole.
    
  • Coupling: React 3-iodo-6-chloroindazole with an aryl-boronic acid using

    
     (5 mol%) and 
    
    
    
    in Dioxane/Water.
  • Note: The C6-Chlorine is unreactive under standard Suzuki conditions, allowing selective coupling at the C3-Iodo position.

Experimental Validation: ERβ Binding Assay

To validate the SAR claims regarding selectivity, the following competitive binding assay is recommended.

Principle: Competition between the test compound (6-chloroindazole analogue) and a radiolabeled standard (


-Estradiol) for the ERβ ligand-binding domain (LBD).

Protocol:

  • Preparation: Express human ERβ-LBD in E. coli or purchase purified protein.

  • Incubation: Mix 10 nM ERβ-LBD with 1 nM

    
    -Estradiol in binding buffer (10 mM Tris, pH 7.5, 10% glycerol, 1 mM DTT).
    
  • Competition: Add test compounds at varying concentrations (

    
     to 
    
    
    
    M). Incubate for 2 hours at
    
    
    .
  • Separation: Separate bound from free ligand using hydroxyapatite or dextran-coated charcoal.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % inhibition vs. log[concentration] to determine

    
     and 
    
    
    
    .
    • Success Criterion:

      
       (ERβ) < 10 nM; Selectivity ratio (ERα 
      
      
      
      / ERβ
      
      
      ) > 50.

References

  • Tiwari-Woodruff, S., et al. (2019).[1] "Chloroindazole based Estrogen Receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery."[2][3] Scientific Reports.[1][4][5] Available at: [Link]

  • Katzenellenbogen, J. A., et al. (2025).[2][6][7] "Chloroindazole based estrogen receptor β ligands... promote functional remyelination."[2] PubMed. Available at: [Link]

  • Zhang, T., et al. (2021).[8] "N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Vertex Pharmaceuticals. (2016). "Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2)." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • El-Emam, A. A., et al. (2025).[2][3][6] "Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents." (Note: Contains relevant heterocycle synthesis protocols). ResearchGate. Available at: [Link]

Sources

Metabolic Stability of 4-Fluoro Substituted Indazole Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

In the optimization of heterocyclic drug candidates, the indazole scaffold is a privileged structure, widely utilized in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. However, the electron-rich benzene ring of the indazole core is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor oral bioavailability.

This guide focuses on a specific medicinal chemistry tactic: 4-fluoro substitution on the indazole ring.[1][2][3] While 5- and 6-fluoro substitutions are commonly explored for potency optimization (due to hinge-region binding interactions), the 4-fluoro motif offers a unique profile for enhancing metabolic stability. It functions by blocking specific sites of aromatic hydroxylation, modulating the pKa of the pyrazole nitrogens, and lowering the overall electron density of the aromatic system to resist electrophilic enzymatic attack.

Mechanistic Rationale: Why 4-Fluoro?

Metabolic Blocking & Electronic Deactivation

Metabolic instability in indazoles often arises from CYP-mediated aromatic hydroxylation. The CYP450 catalytic cycle involves an electrophilic oxferryl species (


) that attacks electron-rich 

-systems.
  • C-F vs. C-H Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol), rendering the 4-position inert to direct oxidation.
  • Electronic Deactivation: Fluorine is highly electronegative (

    
    ). Its inductive withdrawal (
    
    
    
    effect) lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the indazole ring. This reduces the nucleophilicity of the entire
    
    
    -system, making distal positions (like C5 or C7) less prone to oxidation compared to the non-fluorinated parent.
Physicochemical Modulation (pKa and LogD)

The 4-position is peri-planar to the N1/N2 nitrogens. Fluorine substitution here exerts a through-space and through-bond electronic effect on the pyrazole nitrogens.

  • Acidity (N-H): 4-F substitution typically increases the acidity of the N1-H (lowers pKa) compared to the unsubstituted indazole. This can improve solubility at physiological pH if the molecule becomes partially ionized, or alter permeability.

  • Lipophilicity: While fluorine adds lipophilicity (

    
    ), it is less lipophilic than other halogens (Cl, Br). It often improves metabolic stability without the massive lipophilicity penalty that drives non-specific binding.
    

Case Study: LSHTM-3604 (Schistosomiasis)

A compelling example of 4-fluoroindazole utility is found in the development of anti-schistosomal agents by the London School of Hygiene & Tropical Medicine.

  • The Challenge: Early leads containing difluorophenol moieties suffered from rapid metabolic clearance, limiting their half-life and requiring high dosing frequencies.

  • The Solution: The phenol group was replaced with a 4-fluoroindazole scaffold (specifically attached at the 5-position of the core structure).

  • The Outcome:

    • Clearance: The 4-fluoroindazole analog (LSHTM-3604) demonstrated significantly reduced intrinsic clearance (

      
      ) in hepatocytes compared to the phenol precursor.
      
    • Efficacy: The stability improvement translated to sufficient exposure for single-dose efficacy in in vivo mouse models.

    • Mechanism: The 4-fluoro group blocked a metabolic soft spot while maintaining the hydrogen-bond donor/acceptor profile required for target binding (mimicking the phenol).

Visualization: Metabolic Blocking Mechanism

The following diagram illustrates how 4-fluoro substitution prevents CYP-mediated oxidation compared to the unsubstituted indazole.

MetabolicBlocking cluster_0 Unsubstituted Indazole cluster_1 4-Fluoro Indazole Indazole Indazole Core (C-H at Pos 4) CYP CYP450 (FeO3+) Indazole->CYP Substrate Binding Metabolite 4-Hydroxy-Indazole (Phase I Metabolite) CYP->Metabolite Oxidation (Rapid) F_Indazole 4-Fluoro-Indazole (C-F at Pos 4) CYP_Blocked CYP450 (FeO3+) F_Indazole->CYP_Blocked Substrate Binding Stable Metabolically Stable (No Oxidation at C4) CYP_Blocked->Stable Blocked (C-F Bond Strength)

Figure 1: Mechanism of metabolic stabilization via 4-fluoro substitution. The high bond dissociation energy of C-F prevents the formation of the oxidized metabolite that occurs readily at C-H bonds.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a 4-fluoro indazole analog, a rigorous intrinsic clearance assay using liver microsomes is required.

Materials[4][5][6][7][8][9]
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human/Rat Liver Microsomes (HLM/RLM), 20 mg/mL protein concentration.

  • NADPH Regenerating System: 10 mM NADPH or Glucose-6-phosphate/G6P-Dehydrogenase mix.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Dilute test compound to 1

    
    M in KPi buffer (Final DMSO < 0.1%).
    
  • Pre-incubation: Mix 1

    
    M compound with microsomes (0.5 mg/mL final protein conc) in 96-well plate. Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove aliquots (e.g., 50 
    
    
    
    L).
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Quench Solution. Vortex vigorously.
    
  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (e.g., C18 column, ACN/Water gradient). Monitor MRM transition for parent ion.

Data Analysis & Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.

Half-life (


): 


Intrinsic Clearance (


): 


Visualization: Experimental Workflow

AssayWorkflow cluster_sampling Time Course Sampling Start Compound Stock (10 mM DMSO) Dilution Dilute to 1 uM (KPi Buffer pH 7.4) Start->Dilution Microsomes Add Liver Microsomes (0.5 mg/mL) Dilution->Microsomes Incubate Pre-incubate 37°C, 5 min Microsomes->Incubate StartRxn Add NADPH (Start Reaction) Incubate->StartRxn Sample0 T=0 min StartRxn->Sample0 Sample15 T=15 min StartRxn->Sample15 Sample60 T=60 min StartRxn->Sample60 Quench Quench with ACN (Precipitate Proteins) Sample0->Quench Sample15->Quench Sample60->Quench Centrifuge Centrifuge 4000 rpm, 20 min Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent) Centrifuge->LCMS Calc Calculate CL_int & t_1/2 LCMS->Calc

Figure 2: Standard workflow for microsomal stability assessment of fluorinated indazoles.

Comparative Data: 4-F vs. 5-F/6-F

While 4-fluoro improves stability, its position is sterically distinct. In kinase inhibitors, the hinge region often accommodates the 5- or 6-position more readily for hydrogen bonding or hydrophobic interactions.

Feature4-Fluoro Indazole5-Fluoro / 6-Fluoro Indazole
Metabolic Stability High (Blocks C4 oxidation, deactivates ring)Moderate to High (Blocks C5/C6 hot spots)
pKa Effect Significant effect on N1-H acidity due to proximity.Moderate effect (further from N1).
Steric Impact Increases "height" of the molecule near the N-terminus.Increases "width" of the molecule.
Binding Affinity Variable. Can clash if pocket is tight near C4.Often preferred for hinge binding (e.g., ROCK1, c-MET).
Synthesis Accessible via fluorinated hydrazine or aniline precursors.Widely available; standard starting materials.

Key Insight: Use 4-fluoro when the 4-position is identified as a metabolic soft spot (via metabolite ID studies) or when 5/6-substitution negatively impacts binding affinity due to steric clashes in the binding pocket.

References

  • Discovery of LSHTM-3604: Macalintal, N., et al. (2024). "The discovery of a novel series of compounds with single-dose efficacy against juvenile and adult Schistosoma species."[4] PLOS Neglected Tropical Diseases.

  • Fluorine in Drug Design: Purser, S., et al. (2008).[5] "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Indazole Metabolism: Coe, S. (2023). "Metabolism of five membered nitrogen containing heterocycles." Hypha Discovery.

  • Microsomal Stability Protocols: Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

  • c-MET Inhibitor Optimization: "Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor." Journal of Medicinal Chemistry.

Sources

Indazole C3-Halogenated Intermediates: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-indazole scaffold is a privileged structure in modern drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. The C3 position offers a unique vector for diversification, distinct from the N1/N2 and benzene ring substitution patterns. C3-halogenated indazoles (specifically 3-iodo and 3-bromo derivatives) act as the primary gateway for this diversification, enabling palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

This guide provides a rigorous technical analysis of the synthesis, protection, and utilization of C3-halogenated indazoles, focusing on regioselectivity control and scalable protocols.

Strategic Importance in SAR

In Structure-Activity Relationship (SAR) studies, the indazole C3 position often occupies a hydrophobic pocket or directs substituents toward the solvent front in kinase ATP-binding sites.

  • Vector Orthogonality: Unlike indole, where C3 is naturally nucleophilic, indazole requires specific activation. This allows for controlled, sequential functionalization.

  • Bioisosterism: Indazoles serve as stable bioisosteres for indoles and benzimidazoles, often improving metabolic stability (t1/2) and hydrogen bond donor/acceptor profiles.

Synthetic Methodologies: The C3-Halogenation Core

The introduction of a halogen at C3 is typically achieved via Electrophilic Aromatic Substitution (


). However, the electron-deficient nature of the pyrazole ring (compared to pyrrole/indole) requires base-mediated activation.
Mechanism of Action

The reaction proceeds via the deprotonation of the N1-H, creating an indazolyl anion.[1] This anionic species has significantly increased electron density at C3, facilitating attack on the electrophilic halogen source (


 or NBS).
Method A: Direct Iodination (I2 / KOH)

This is the industry-standard method for synthesizing 3-iodo-1H-indazole. It is robust, scalable, and uses inexpensive reagents.

  • Reagents: Iodine (

    
    ), Potassium Hydroxide (KOH).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the intermediate anion).

  • Selectivity: Highly selective for C3. Over-iodination is rare under controlled stoichiometry.

Method B: Direct Bromination (NBS / Base)

Bromination is often preferred when the downstream coupling partner is an aryl iodide (to allow chemoselective coupling) or when cost is a primary driver at kilo-scale.

  • Reagents: N-Bromosuccinimide (NBS), KOH or NaOH.[2]

  • Nuance: NBS is more reactive than

    
    ; temperature control is critical to prevent N-bromination or ring oxidation.
    
Visualization: Reaction Pathways

The following diagram illustrates the synthetic logic and decision points for C3 functionalization.

IndazolePathways Indazole 1H-Indazole (Starting Material) Base Base Activation (KOH/NaOH) Indazole->Base Deprotonation Anion Indazolyl Anion (Intermediate) Base->Anion Iodination Iodination (I2, DMF) Anion->Iodination + I2 Bromination Bromination (NBS, DMF) Anion->Bromination + NBS Prod_I 3-Iodo-1H-indazole (Versatile) Iodination->Prod_I SEAr Prod_Br 3-Bromo-1H-indazole (Cost-Effective) Bromination->Prod_Br SEAr

Caption: Divergent synthesis of C3-haloindazoles via base-mediated electrophilic aromatic substitution.

The Critical Challenge: N1 vs. N2 Regioselectivity

Once the C3-halogen is installed, the N-H proton must often be protected or alkylated. This is the most common failure point in indazole chemistry.

  • Thermodynamic Control: Favors N1 substitution (less steric hindrance, aromatic stability).

  • Kinetic Control: Can favor N2 substitution (lone pair availability), especially with alkylating agents and weak bases.

  • Protecting Groups:

    • THP (Tetrahydropyranyl): generally N1 selective, acid labile.

    • SEM (2-(Trimethylsilyl)ethoxymethyl): N1 selective, directs ortho-lithiation.

    • Boc (tert-Butyloxycarbonyl):[3] Often gives mixtures; unstable to basic coupling conditions.

Recommendation: For robust C3 cross-couplings, protect N1 with THP or SEM. This sterically shields N2 and prevents catalyst poisoning by the free N-H.

Experimental Protocols

Protocol A: Synthesis of 3-Iodo-1H-indazole (Scalable)

Based on Bocchi et al. and optimized for medicinal chemistry workflows.

Safety: Reaction is exothermic. Iodine is corrosive. Work in a fume hood.

  • Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, add 1H-indazole (1.0 equiv) and DMF (5 mL/g).

  • Base Addition: Add KOH pellets (1.1 equiv) in a single portion. Stir until mostly dissolved.

    • Causality: KOH deprotonates N1. The solution will likely turn yellow/orange, indicating anion formation.

  • Iodination: Cool the mixture to 0°C. Add Iodine (

    
    )  (1.05 equiv) portion-wise over 30 minutes.
    
    • Control: Do not allow temperature to exceed 20°C during addition to minimize side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 1-3 hours.

    • Self-Validating Step: Monitor by TLC (Hexane/EtOAc 2:1).[4] Starting material (Rf ~0.3) should disappear; Product (Rf ~0.5) appears.[4][5][6][7]

  • Quench & Workup: Pour the reaction mixture into ice-water containing 10% sodium thiosulfate (

    
    ).
    
    • Causality: Thiosulfate reduces unreacted iodine (red/brown) to iodide (colorless), preventing contamination.

  • Isolation: The product typically precipitates as a solid. Filter, wash copiously with water (to remove DMF), and dry under vacuum.

    • Yield: Typically 85-95%.

    • Purity Check: 1H NMR (DMSO-d6) should show loss of the C3-H singlet (usually ~8.0 ppm).

Protocol B: Regioselective N1-Protection (THP)
  • Dissolution: Dissolve 3-iodo-1H-indazole (1.0 equiv) in DCM (10 mL/g).

  • Reagent: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) and p-TsOH (0.1 equiv).

  • Reaction: Stir at RT for 4 hours.

    • Self-Validating Step: TLC should show conversion to a less polar spot (N1-THP). If a more polar spot appears, it may be the N2 isomer (minor).

  • Workup: Wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.

Downstream Diversification Data

The following table summarizes the reactivity of 3-iodo-1H-indazole in common medicinal chemistry couplings.

Reaction TypeCoupling PartnerCatalyst SystemTypical YieldNotes
Suzuki-Miyaura Aryl Boronic Acids

,

80-95%Robust. Requires N-protection for best results.[8]
Sonogashira Terminal Alkynes

, CuI,

75-90%Excellent for extending the carbon skeleton.
Buchwald-Hartwig Amines

, Xantphos
50-70%More sensitive. C3-amination is sterically demanding.
Heck Acrylates/Styrenes

,

60-80%Useful for linker installation.
Visualization: Protection & Coupling Workflow[9]

ProtectionStrategy Start 3-Iodo-1H-indazole Protect N-Protection (DHP, pTsOH) Start->Protect Isomers Isomer Mixture (N1-THP vs N2-THP) Protect->Isomers Purify Chromatography (Isolate N1-THP) Isomers->Purify Separation Coupling Suzuki Coupling (Ar-B(OH)2, Pd) Purify->Coupling N1-Isomer Deprotect Deprotection (HCl/MeOH) Coupling->Deprotect Final 3-Aryl-1H-indazole (Final Drug Core) Deprotect->Final

Caption: Workflow for N1-selective protection and downstream Suzuki coupling.

References

  • Bocchi, V., & Palla, G. (1982). Synthesis of 3-iodoindazoles. Synthesis, 1982(12), 1096-1097.

  • Lier, F., et al. (2011). Direct C-H arylation of indazoles.[9] The Journal of Organic Chemistry, 76(16), 6636-6648.

  • Slade, D. J., et al. (2009). Indazoles: Regioselective protection and functionalization. The Journal of Organic Chemistry, 74(16), 6331-6334.

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles.

  • BenchChem. (2025).[1][10] Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole.

Sources

3-Bromo-6-chloro-4-fluoro-1H-indazole SMILES and InChIKey data

Author: BenchChem Technical Support Team. Date: February 2026

Critical Scaffold for Multi-Parameter Optimization in Medicinal Chemistry

Executive Summary

3-Bromo-6-chloro-4-fluoro-1H-indazole (CAS: 1000340-85-1) represents a "privileged scaffold" in modern drug discovery, particularly within the kinase and phosphatase inhibitor space (e.g., SHP2, FGFR). Its utility stems from its unique halogenation pattern: the 3-bromo group serves as a reactive handle for Suzuki-Miyaura cross-couplings, the 6-chloro substituent provides lipophilic bulk and metabolic stability, and the 4-fluoro atom modulates the pKa of the indazole nitrogen, influencing hydrogen bond donor capability.

This technical guide provides a definitive reference for the identification, synthesis, and chemoselective functionalization of this compound.

Part 1: Chemical Identity & Digital Fingerprints

Precise identification is the first step in any rigorous experimental workflow. The following data establishes the unique digital identity of the compound.

Table 1: Physicochemical & Cheminformatic Data

PropertySpecification
Systematic Name 3-Bromo-6-chloro-4-fluoro-1H-indazole
CAS Registry Number 1000340-85-1
Molecular Formula C₇H₃BrClFN₂
Molecular Weight 249.47 g/mol
Canonical SMILES Fc1cc(Cl)cc2[nH]nc(Br)c12
InChI String InChI=1S/C7H3BrClFN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11)
Predicted InChIKey HXIMDHPWCHNHMM-UHFFFAOYSA-N (Isomer specific)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM.[][2]
Visualization: Cheminformatic Architecture

The following diagram maps the structural descriptors to the compound's core identity.

ChemicalIdentity cluster_halogens Halogen Motifs Core 3-Bromo-6-chloro-4-fluoro-1H-indazole CAS CAS: 1000340-85-1 Core->CAS Registry SMILES SMILES: Fc1cc(Cl)cc2[nH]nc(Br)c12 Core->SMILES Topological Formula C7H3BrClFN2 Core->Formula Composition Br 3-Br: Reactive Handle Core->Br Cl 6-Cl: Lipophilicity Core->Cl F 4-F: Electronic Tuning Core->F

Figure 1: Cheminformatic map linking the core chemical entity to its registry data and functional halogen motifs.

Part 2: Synthetic Logic & Protocols

The synthesis of 3-bromo-6-chloro-4-fluoro-1H-indazole typically follows a Late-Stage Bromination strategy. This approach is preferred over cyclizing a brominated precursor because it avoids potential side reactions (e.g., debromination) during the hydrazine cyclization step.

Core Reaction Mechanism

The synthesis relies on the electrophilic aromatic substitution (EAS) of the 1H-indazole core. The 3-position is the most electron-rich site on the indazole ring, allowing for highly regioselective bromination using N-Bromosuccinimide (NBS).

Reaction Scheme: 6-Chloro-4-fluoro-1H-indazole + NBS → 3-Bromo-6-chloro-4-fluoro-1H-indazole

Detailed Experimental Protocol

Reagents:

  • Substrate: 6-Chloro-4-fluoro-1H-indazole (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

  • Workup: Water, Ethyl Acetate, Sodium Thiosulfate.

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 6-chloro-4-fluoro-1H-indazole (e.g., 10 mmol) and DMF (50 mL). Stir until fully dissolved.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Note: Lower temperature improves regioselectivity.

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Protect from light (wrap flask in foil) to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via LCMS (Target Mass: 248/250 amu for Br/Cl pattern).

  • Quench: Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates as a solid.[3]

  • Purification:

    • Filtration: If solid precipitates, filter and wash with water.[4]

    • Extraction: If no precipitate, extract with Ethyl Acetate (3x). Wash organic layer with 10% Na₂S₂O₃ (to remove excess bromine) and brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Visualization: Synthetic Workflow

The following diagram illustrates the critical path for synthesis, highlighting decision points.

SynthesisWorkflow Start Start: 6-Chloro-4-fluoro-1H-indazole Reagent Add NBS (1.05 eq) in DMF Temp: 0°C -> RT Start->Reagent Check LCMS Check Is 3-Br formed? Reagent->Check Check->Reagent No (Add more time/NBS) Quench Quench with H2O/Na2S2O3 Check->Quench Yes Isolate Isolate Product (Filtration or Extraction) Quench->Isolate Final Pure 3-Bromo-6-chloro-4-fluoro-1H-indazole Isolate->Final

Figure 2: Step-by-step synthetic workflow for the regioselective bromination of the indazole core.

Part 3: Functionalization Strategies (The "Why")

This compound is not a final drug but a high-value intermediate. Its structure is designed for Orthogonal Reactivity , allowing medicinal chemists to modify specific positions sequentially without protecting groups.

Chemoselectivity Hierarchy
  • N1-H (Acidic): Can be alkylated first (e.g., with alkyl halides) or protected (THP, SEM).

  • C3-Br (Highly Reactive): Undergoes Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) preferentially over the C6-Cl.

  • C6-Cl (Less Reactive): Requires specialized ligands (e.g., Buchwald precatalysts) to react, usually after the C3 position has been functionalized.

  • C4-F (Stable/Electronic): Generally inert to coupling; serves to lower the pKa of the N-H bond and modulate metabolic stability.

Application Example: In the synthesis of SHP2 inhibitors, the C3-Br is often coupled with a pyridine or pyrazine boronic acid, while the C6-Cl remains intact to fill a hydrophobic pocket in the target protein.

Visualization: Orthogonal Coupling Logic

CouplingLogic Core 3-Br-6-Cl-4-F-Indazole Path1 Suzuki Coupling (Pd/Base) Reacts at C3-Br Core->Path1 Step 2 (Major) Path2 N-Alkylation (Base/R-X) Reacts at N1 Core->Path2 Step 1 (Optional) Path3 Buchwald Coupling (Gen 3 Cat) Reacts at C6-Cl (High Temp) Path1->Path3 Step 3 (Late Stage)

Figure 3: Chemoselective functionalization strategy, demonstrating the priority of reaction sites.

References
  • ChemicalBook. (2024). 3-BROMO-6-CHLORO-4-FLUORO (1H)INDAZOLE CAS 1000340-85-1 Data.[5] Retrieved from

  • BenchChem. (2025).[4] A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (Context on Indazole Bromination). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24728100, 4-Bromo-6-chloro-1H-indazole (Analog Reference). Retrieved from

  • Royal Society of Chemistry. (2021). Ultrasound-assisted bromination of indazoles at the C3 position.[6] RSC Advances.[6] Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling for 3-Bromoindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Functionalization of the indazole core, particularly at the C3 position, is a critical strategy in drug discovery for modulating pharmacological properties. Among the vast arsenal of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds.[2][3][4]

This guide provides an in-depth exploration of Suzuki-Miyaura cross-coupling protocols specifically tailored for 3-bromoindazoles. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven experimental protocols, and present a systematic approach to optimization and troubleshooting. The content herein is designed for researchers, medicinal chemists, and process development scientists seeking to efficiently synthesize 3-aryl, 3-heteroaryl, or 3-vinyl indazole derivatives.

Mechanism and Rationale of Component Selection

The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[5] A comprehensive understanding of this cycle is paramount for rational protocol design and troubleshooting. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product 3-Arylindazole (Ar-Ar') Trans->Product ArX 3-Bromoindazole (Ar-X) ArX->OxAdd Boronic Organoboron Reagent (Ar'-B(OR)₂) Boronic->Trans Base Base (e.g., K₂CO₃, K₃PO₄) Base->Trans Activates Boron Reagent

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Palladium Catalyst and Ligand System
  • For standard 3-bromoindazoles: Simple, robust catalyst systems are often sufficient.

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable choice, particularly for reactive arylboronic acids. It can be used directly as the Pd(0) source.[10]

    • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride): An excellent, versatile catalyst that has shown high efficacy for coupling bromoindazoles, often leading to high yields in short reaction times.[2][11]

  • For challenging couplings (e.g., sterically hindered partners or less reactive chlorides): More sophisticated ligands are required to facilitate the oxidative addition and reductive elimination steps.

    • Buchwald Ligands (e.g., XPhos, SPhos): These are electron-rich, bulky biaryl monophosphine ligands that dramatically increase the catalyst's activity.[12][13] They are particularly effective for coupling N-H unprotected indazoles, which can otherwise inhibit the catalyst.[12]

The Role of the Base

The base is not a mere spectator; it plays a crucial role in the transmetalation step. It activates the organoboron species, typically by forming a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center.[4]

  • Carbonates (K₂CO₃, Cs₂CO₃): These are the most common choices. Cesium carbonate (Cs₂CO₃) is stronger and more soluble than potassium carbonate (K₂CO₃) and can be beneficial for less reactive systems.[10]

  • Phosphates (K₃PO₄): A strong base often used with sterically hindered substrates or when coupling N-H containing heterocycles.[12] It is effective in anhydrous conditions but often works well with a small amount of water.[14]

  • Hydroxides (NaOH, KOH): Strong bases that can be effective but may not be compatible with base-sensitive functional groups on the substrates.[15]

Solvent Systems

The solvent must solubilize the reagents and facilitate the reaction. Aprotic polar solvents are most common.

  • Ethers (1,4-Dioxane, DME, THF): Excellent choices for a wide range of Suzuki couplings.[5][11] Dioxane is a very common and effective solvent.[2]

  • Aromatic Hydrocarbons (Toluene): Can be beneficial in minimizing halide inhibition, a phenomenon where byproduct salts can slow the reaction.[16]

  • Amides (DMF, DMA): Their high polarity can be advantageous, but they may be incompatible with certain substrates at high temperatures.[15]

  • Co-solvents (Water, Ethanol): A small amount of a protic co-solvent like water or ethanol is frequently added.[5][10] This aids in dissolving the inorganic base and can accelerate the transmetalation step.[15]

The Boron Reagent

While boronic acids are the most common coupling partners, their stability can be a concern, with protodeboronation (replacement of the boronic acid group with hydrogen) being a primary side reaction.[17]

  • Boronic Acids: Widely available and generally effective. Use fresh, high-purity reagents for best results.[17]

  • Pinacol Esters (Bpin): More stable than the corresponding boronic acids and less prone to decomposition. They are excellent alternatives for sensitive or precious substrates.[5]

  • Potassium Trifluoroborate Salts (Ar-BF₃K): Highly stable, crystalline solids that are easy to handle and can be more robust alternatives to boronic acids.[17]

Experimental Protocols

Safety Note: All procedures should be performed by trained chemists in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Protocol for Suzuki-Miyaura Coupling (Thermal Heating)

This protocol is a robust starting point for coupling various aryl- and heteroarylboronic acids with 3-bromoindazoles.

Reagents & Equipment:

  • 3-Bromoindazole derivative (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser and inert gas (Argon or Nitrogen) manifold

  • Standard glassware for work-up and purification

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask containing a magnetic stir bar, add the 3-bromoindazole (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.

  • Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/H₂O, 4:1, to make a ~0.1 M solution with respect to the bromoindazole). The solvent should be degassed beforehand by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 eq.).

  • Reaction: Place the flask under a condenser with an argon inlet. Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).[17]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.[2]

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-arylindazole product.[17]

Protocol Example: Microwave-Assisted Coupling of Unprotected 3-Bromoindazole

Microwave irradiation can significantly accelerate reaction times and improve yields, especially for less reactive substrates.[10][18]

Reagents & Equipment:

  • 3-Bromo-1H-indazole (1.0 eq., e.g., 100 mg, 0.51 mmol)

  • Arylboronic acid (1.5 eq., 0.76 mmol)

  • Pd(PPh₃)₄ (5 mol%, ~29 mg)

  • Cs₂CO₃ (2.0 eq., 1.02 mmol, ~332 mg)

  • Solvent: 1,4-Dioxane/Ethanol/H₂O (7:2:1 v/v, 3 mL)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial, add 3-bromo-1H-indazole, the arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄.

  • Add the solvent mixture (1,4-Dioxane/EtOH/H₂O).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 140 °C for 30-60 minutes.

  • After cooling to room temperature, perform the work-up and purification as described in the general protocol (Section 2.1).

Data Summary and Optimization

The optimal conditions for a Suzuki-Miyaura coupling can be highly substrate-dependent. The following table summarizes conditions reported in the literature for various 3-bromoindazoles, providing a valuable reference for protocol development.

3-Bromoindazole SubstrateBoronic Acid/EsterCatalyst (mol%)Base (eq.)SolventTemp (°C) / TimeYield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10%)K₂CO₃ (2.0)DME/H₂O80 °C / 2 hHigh[11]
3-Bromo-1H-indazoleVarious Arylboronic acidsPd(PPh₃)₄ (5%)Cs₂CO₃ (2.0)Dioxane/EtOH/H₂O140 °C (MW)32-95%[10][18]
3-Bromo-indazol-5-amineVarious Arylboronic acidsPd(OAc)₂ / RuPhos (2%)K₃PO₄ (3.0)Dioxane/H₂O120 °C (MW)Good-Excellent[10]
N-butyl-indazole-3-carboxamideVarious Arylboronic acidsPdCl₂(dppf)·DCM (5%)K₂CO₃ (3.0)Dioxane/H₂O100 °C / 12 h75-92%[2]
3-Chloro-1H-indazole*5-Indole boronic acidPd₂dba₃ / XPhos (2/3%)K₃PO₄ (2.0)Dioxane/H₂O100 °C / 15 h56%[12]

*Note: 3-chloroindazole is included for comparison, highlighting the need for stronger catalyst systems for less reactive halides.[12]

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues and provides a logical workflow for optimization.

Troubleshooting_Workflow Start Low or No Yield in Suzuki Coupling Reaction CheckReagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Active Catalyst? - Anhydrous Base? Start->CheckReagents CheckSetup 2. Review Reaction Setup - Fully Degassed Solvents? - Inert Atmosphere Maintained? CheckReagents->CheckSetup Reagents OK ChangeConditions 3. Modify Reaction Conditions CheckSetup->ChangeConditions Setup OK ScreenCatalyst Screen Catalyst/Ligand - Try Pd(dppf)Cl₂ - Use Buchwald Ligand (XPhos, SPhos) ChangeConditions->ScreenCatalyst ScreenBase Screen Base - Switch K₂CO₃ to Cs₂CO₃ - Try K₃PO₄ ChangeConditions->ScreenBase ScreenSolvent Screen Solvent/Temp - Try Toluene or DME - Increase Temperature ChangeConditions->ScreenSolvent Success Reaction Successful ScreenCatalyst->Success ScreenBase->Success ScreenSolvent->Success

Sources

Buchwald-Hartwig amination conditions for halogenated indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Buchwald-Hartwig Amination Conditions for Halogenated Indazoles

Executive Summary

The indazole scaffold is a privileged pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib). However, installing amino groups via Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) presents unique challenges due to the acidic N-H proton (pKa ~14) and the coordinating ability of the pyrazole nitrogens.

This guide provides two distinct, field-validated protocols:

  • Method A (Direct): For unprotected indazoles, utilizing LiHMDS as a dual base/protecting agent with specific dialkylbiaryl phosphine ligands (BrettPhos/RuPhos).

  • Method B (Protected): For N-protected indazoles (SEM, THP, Boc), utilizing robust chelating phosphines (Xantphos) for maximum turnover number (TON).

Strategic Overview & Reactivity Profiling

Successful amination depends on three variables: the position of the halogen, the protecting group strategy, and the base selection.

Reactivity Matrix
VariableImpact on ReactionRecommendation
Indazole N-H High acidity poisons Pd(II) species; acts as a competitive nucleophile.Unprotected: Use 3.0+ equiv. LiHMDS to form inert Indazole-N-Li species. Protected: Use weak base (Cs₂CO₃) if sensitive; strong base (NaOtBu) if robust.
Halogen Position C3: Electron-deficient, resembles imidoyl halide. High reactivity but prone to reduction. C4-C7: Resembles aryl halides.[1] Sterics vary (C7 is most hindered).C3: Mild heating (60-80°C), Pd(OAc)₂/Xantphos. C4-C7: Higher temp (80-110°C), Bulky ligands (BrettPhos) for C7.
Nucleophile Primary Amines: High risk of β-hydride elimination. Secondary Amines: Steric bulk is the main limiter.Primary: BrettPhos or tBuBrettPhos.[2][3][4][5] Secondary: RuPhos.

Decision Logic for Condition Selection

The following flowchart illustrates the logical pathway for selecting the optimal catalytic system based on your substrate.

Indazole_Amination_Logic cluster_legend Key Start Start: Halogenated Indazole IsProtected Is N1-Position Protected? Start->IsProtected ProtectedYes Yes (SEM, THP, Boc, Me) IsProtected->ProtectedYes Protected ProtectedNo No (Free N-H) IsProtected->ProtectedNo Unprotected LigandSelectProt Select Ligand based on Amine ProtectedYes->LigandSelectProt Xantphos Standard: Xantphos/Pd2(dba)3 Base: Cs2CO3 or NaOtBu Solvent: Dioxane/Toluene LigandSelectProt->Xantphos BaseStrategy Base Strategy: Must use LiHMDS (>3 equiv) ProtectedNo->BaseStrategy AmineType Amine Type? BaseStrategy->AmineType PrimaryAmine Primary Amine Ligand: BrettPhos AmineType->PrimaryAmine SecondaryAmine Secondary Amine Ligand: RuPhos AmineType->SecondaryAmine Decision Decision Point Critical Critical Parameter

Caption: Decision tree for selecting Buchwald-Hartwig conditions for halogenated indazoles.

Detailed Experimental Protocols

Protocol A: Direct Amination of Unprotected Indazoles

Best for: Early-stage discovery where protecting group steps add unnecessary overhead. Mechanism: LiHMDS serves two roles: it deprotonates the indazole N-H (preventing catalyst binding) and the amine nucleophile.

Reagents:

  • Substrate: Halo-1H-indazole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: Pd precatalysts are essential here to ensure rapid initiation before the substrate inhibits the metal.

    • Option 1: BrettPhos Pd G3 or G4 (for primary amines)

    • Option 2: RuPhos Pd G3 or G4 (for secondary amines)

  • Loading: 1.0 – 2.0 mol%

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF. Use 3.5 - 4.0 equiv.

  • Solvent: THF or Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen.

  • Solids Addition: Add the halo-indazole (1.0 mmol), Pd precatalyst (0.02 mmol), and ligand (if not using G3/G4 precatalyst, add 0.02 mmol free ligand) to the vial.

  • Purging: Seal the vial and purge with inert gas for 5 minutes.

  • Liquid Addition: Add anhydrous THF (5 mL, 0.2 M concentration).

  • Amine Addition: Add the amine (1.2 mmol).

  • Base Addition (CRITICAL): Dropwise add LiHMDS (1M in THF, 3.5 mL, 3.5 mmol). Note: The solution may turn dark or orange; this is normal.

  • Reaction: Heat to 65°C (for Br/I) or 80-100°C (for Cl) for 2–16 hours.

  • Quench: Cool to RT. Quench with aqueous NH₄Cl.[6] Dilute with EtOAc.

  • Workup: Wash organic layer with water and brine. Dry over Na₂SO₄.

Why this works: The excess LiHMDS converts the indazole into an indazolyl-lithium species, which is soluble but sterically prevented from bridging the Palladium center, leaving the catalyst free to engage in the oxidative addition cycle.

Protocol B: Amination of N-Protected Indazoles

Best for: Scale-up or when the substrate contains base-sensitive groups (esters, nitriles).

Reagents:

  • Substrate: N-SEM/Boc/THP-haloindazole (1.0 equiv)

  • Amine: 1.2 equiv[7]

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos (for generic coupling) or tBuBrettPhos (for difficult substrates).

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).

  • Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk tube with Pd source, Ligand, Base, and Protected Indazole.

  • Inert Atmosphere: Evacuate and backfill with Argon (3x).

  • Solvent/Amine: Add degassed solvent and the amine via syringe.[6]

  • Reaction: Heat to 100°C for 12 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate and purify via flash chromatography.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
No Conversion (Unprotected) Catalyst poisoning by free NH.Increase LiHMDS to 4.0 equiv. Switch to precatalyst (G3/G4) to ensure rapid initiation.
Dehalogenation (Reduction)

-hydride elimination from amine.
Switch solvent to tBuOH (for protected) or use ligands that suppress

-elimination (e.g., BrettPhos).
Regioisomers (N1 vs N2) Migration of protecting group.Avoid acyl protecting groups (Acetyl). Use SEM or THP which are stable to base.
Low Yield (C7-Position) Steric hindrance.Increase temp to 110°C. Use smaller Pd source (Pd-PEPPSI-IPr) or highly active tBuBrettPhos.

Mechanistic Visualization: The "Anionic" Pathway

The following diagram details the specific pathway for unprotected indazoles, highlighting the critical role of LiHMDS.

Indazole_Mechanism Substrate Halo-Indazole (Free NH) Deprotonation Step 1: Deprotonation (LiHMDS) Substrate->Deprotonation AnionicSpecies Indazolyl-Lithium (Inert to Pd coordination) Deprotonation->AnionicSpecies Forms N-Li species PdCycle Pd(0) Oxidative Addition AnionicSpecies->PdCycle Substrate enters cycle Transmetalation Amine Binding & Deprotonation PdCycle->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->PdCycle Regenerate Pd(0) Product Amino-Indazole Product RedElim->Product

Caption: Mechanistic pathway for unprotected indazoles using LiHMDS to prevent catalyst poisoning.

References

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Source: National Institutes of Health (PMC) / J Am Chem Soc. Context: Establishes the LiHMDS/Precatalyst protocol for azaindoles, directly applicable to indazoles. URL:[Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Source: MIT / Organic Letters. Context: Defines the use of tBuBrettPhos for unprotected imidazoles and pyrazoles (structural analogs). URL:[Link]

  • Buchwald-Hartwig Amination - Reaction Guide. Source: ACS GCI Pharmaceutical Roundtable. Context: General green chemistry principles and solvent selection for amination.[8] URL:[Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Source: National Institutes of Health (PMC). Context: Specific data on 4-, 5-, and 6-bromoindazoles using BrettPhos. URL:[Link]

  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. Source: ResearchGate / ChemInform. Context: Discusses C3 specific reactivity and protecting group migration issues. URL:[Link]

Sources

Application Note: High-Throughput Synthesis of 3,4,6-Trisubstituted Indazole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery professionals. It details a robust, modular strategy for synthesizing 3,4,6-trisubstituted indazole libraries, overcoming the inherent regioselectivity challenges of the scaffold.

Executive Summary

The indazole scaffold is a privileged structure in kinase inhibitor discovery (e.g., Axitinib, Pazopanib). While 3,5- and 3,6-disubstituted variants are common, 3,4,6-trisubstituted indazoles represent an under-explored chemical space due to synthetic difficulties. The steric "peri-effect" at the C4 position often hampers late-stage functionalization.

This guide provides a validated "Scaffold-First" protocol using a polyhalogenated core (3-iodo-4,6-dibromo-1H-indazole ) to enable orthogonal functionalization. By exploiting the electronic and steric differentiation of the C-I and C-Br bonds, researchers can sequentially install diverse substituents at C3, C6, and C4 with high regiocontrol.

Strategic Analysis: The Regioselectivity Challenge

Successful library construction relies on predicting the order of reactivity. In a polyhalogenated indazole core, the reactivity hierarchy for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) is governed by bond dissociation energy (BDE) and steric accessibility.

Reactivity Hierarchy
  • C3-Iodine (Fastest): Weakest C-X bond; electronically activated by the adjacent nitrogen. Reacts under mild conditions.[1][2]

  • C6-Bromine (Intermediate): Sterically accessible; typical aryl bromide reactivity.

  • C4-Bromine (Slowest): Severely hindered by the "peri-effect" (steric clash with C3 substituents) and the N1 protecting group. Requires forcing conditions or specialized ligands (e.g., Buchwald dialkylbiaryl phosphines).

Workflow Visualization

The following diagram illustrates the logical flow and reactivity gates for the library synthesis.

IndazoleLibrary Start Precursor: 2,4,6-Tribromobenzaldehyde Core Core Scaffold: 4,6-Dibromo-1H-indazole Start->Core Hydrazine Cyclization IodoCore Activated Core: 3-Iodo-4,6-dibromo-1H-indazole Core->IodoCore C3-Iodination (NIS) Protected Protected Core: 1-SEM-3-iodo-4,6-dibromoindazole IodoCore->Protected N1-Protection (SEM-Cl) Step1 Diversity Point 1 (C3) Suzuki Coupling (Mild) Target: C-I Bond Protected->Step1 Pd(PPh3)4, Na2CO3, 60°C Step2 Diversity Point 2 (C6) Suzuki/Buchwald (Standard) Target: Unhindered C-Br Step1->Step2 Pd(dppf)Cl2, 90°C Step3 Diversity Point 3 (C4) Buchwald (Forcing) Target: Hindered C-Br Step2->Step3 Pd2(dba)3, XPhos, 110°C Final Final Library Member 3,4,6-Trisubstituted Indazole Step3->Final Deprotection (TFA)

Caption: Sequential functionalization logic based on halogen reactivity (I > C6-Br > C4-Br).

Experimental Protocols

Phase 1: Synthesis of the Core Scaffold

Target: 1-((2-(trimethylsilyl)ethoxy)methyl)-3-iodo-4,6-dibromo-1H-indazole. Scale: 10–50 g batch (Store as "Master Plate" precursor).

Step A: Cyclization
  • Reagents: 2,4,6-Tribromobenzaldehyde (1.0 equiv), Hydrazine monohydrate (5.0 equiv), Ethanol (0.5 M).

  • Procedure: Dissolve aldehyde in ethanol. Add hydrazine dropwise at RT. Heat to reflux (80°C) for 12 h.

  • Workup: Cool to RT. The product, 4,6-dibromo-1H-indazole , often precipitates. Filter and wash with cold ethanol. If soluble, concentrate and crystallize from EtOH/Water.

    • Note: This SnAr-type cyclization is highly efficient for polyhalogenated benzaldehydes.

Step B: C3-Iodination
  • Reagents: 4,6-dibromo-1H-indazole (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv), DMF (0.3 M).

  • Procedure: Stir solution at RT for 4–6 h. Monitor by LCMS for disappearance of starting material.

  • Workup: Pour into water/ice. Filter the resulting solid (3-iodo-4,6-dibromo-1H-indazole ).

    • Mechanism:[1][3][4][5][6] Electrophilic aromatic substitution at the electron-rich C3 position.

Step C: N1-Protection (SEM)

Critical: Protection is required to direct lithiation (if used) and prevent catalyst poisoning by the acidic N-H. SEM (2-(Trimethylsilyl)ethoxymethyl) is preferred over Boc for stability during basic coupling conditions.

  • Reagents: NaH (60% dispersion, 1.2 equiv), SEM-Cl (1.1 equiv), THF (anhydrous).

  • Procedure: Cool solution of indazole in THF to 0°C. Add NaH portion-wise. Stir 30 min. Add SEM-Cl dropwise. Warm to RT and stir 2 h.

  • Regioselectivity: N1-alkylation is thermodynamically favored over N2 for 4,6-disubstituted indazoles due to steric repulsion at N2 from the C3-Iodine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Phase 2: Library Divergence (Sequential Coupling)

Format: 96-well reaction block or parallel synthesis vials.

Diversity Point 1: C3 Functionalization (The "Easy" Hit)

Reaction Type: Suzuki-Miyaura Coupling.[7] Selectivity: C-I reacts exclusively over C-Br at temperatures < 70°C.

  • Protocol:

    • Dissolve Scaffold (1.0 equiv) in DME/Water (4:1).

    • Add Boronic Acid R1-B(OH)2 (1.1 equiv).

    • Add Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2.

    • Base: Na2CO3 (2.0 equiv).

    • Condition: Heat at 60°C for 4–12 h.

  • QC Check: Ensure complete consumption of Iodide. Traces of unreacted iodide will complicate downstream steps.

Diversity Point 2: C6 Functionalization (The "Standard" Hit)

Reaction Type: Suzuki or Buchwald-Hartwig. Selectivity: The C6-Br is sterically more accessible than C4-Br.

  • Protocol:

    • Use crude or filtered intermediate from Step 1.

    • Add Boronic Acid R2-B(OH)2 (1.2 equiv).

    • Add Catalyst: Pd(dppf)Cl2 (5-10 mol%).

    • Base: K3PO4 (3.0 equiv).

    • Condition: Heat at 90°C for 16 h.

    • Note: If performing Buchwald amination here, use Pd2(dba)3 + BINAP.

Diversity Point 3: C4 Functionalization (The "Hard" Hit)

Reaction Type: Cross-coupling at a hindered position.[7] Challenge: The "Peri-Effect." The substituent installed at C3 (Step 1) creates significant steric crowding around C4. Solution: Use highly active "Buchwald" precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3).

  • Protocol:

    • Dissolve C3,C6-functionalized intermediate in Toluene or Dioxane.

    • Add Boronic Acid R3-B(OH)2 or Amine R3-NH2 (2.0 equiv).

    • Add Catalyst: XPhos Pd G3 (5–10 mol%) or Pd2(dba)3 + XPhos .

    • Base: KOtBu (for amination) or K3PO4 (for Suzuki).

    • Condition: Heat at 100–120°C (sealed vial) for 24 h. Microwave irradiation (140°C, 30 min) is highly recommended if available.

Quality Control & Troubleshooting

IssueProbable CauseSolution
N1 vs N2 Isomers Alkylation step (SEM-Cl)Use NaH in THF at 0°C. N1 is generally favored (approx 4:1 to 10:1) due to C3-I steric bulk repelling N2 attack. Separation is required.
Loss of C3-Iodine Dehalogenation during Pd couplingUse milder bases (Na2CO3 instead of K3PO4) and strictly degassed solvents for Step 1. Avoid hydride sources.
No Reaction at C4 Steric crowding (Peri-effect)Switch to SPhos or XPhos ligands. Increase temp to 120°C. Consider installing the smallest group at C3 if C4 requires a bulky group.
Protodeboronation Unstable boronic acids (e.g., 2-heterocyclic)Use Boronic Esters (pinacol) or Potassium Trifluoroborate salts. Add CuCl (10 mol%) as a promoter.

References

  • General Indazole Synthesis & Reactivity

    • BenchChem Technical Guide: "Discovery and synthesis of novel indazole derivatives."[5][8][9] Link

    • Review: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[10] Molecules, 2019. Link

  • Regioselective Cross-Coupling (Polyhalogenated Heterocycles)

    • Knochel Group (Magnesiation):[1][4] "Regioselective zincation of indazoles using TMP2Zn and Negishi cross-coupling." Chem. Commun., 2012. Link

    • Buchwald Group (C4-Functionalization Ligands): "Sequential and iterative Pd-catalyzed cross-coupling reactions." Beilstein J. Org. Chem., 2016.[4][11] Link

  • Solid-Phase & Library Strategies

    • Solid Phase Strategy: "Solid phase synthesis of functionalized indazoles using triazenes." RSC Advances, 2013. Link

    • Reactivity Guide: "A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions." Link

Sources

Application Note: Strategic N-Protection of 3-Bromo-6-chloro-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis[1]

The "Squeezed" Indazole Challenge

The substrate 3-Bromo-6-chloro-4-fluoro-1H-indazole represents a "privileged scaffold" in kinase inhibitor design (e.g., FGFR, VEGFR inhibitors) but presents a unique synthetic challenge.[1] Unlike simple indazoles, this molecule suffers from the "4-Fluoro Effect" combined with C3-steric bulk .[1]

  • The 4-Fluoro Effect (Electronic): The fluorine atom at C4 possesses lone pairs that create electronic repulsion with the lone pair of the N1 nitrogen.[1] This destabilizes the N1-tautomer and reduces the nucleophilicity of N1.[1]

  • The 3-Bromo Effect (Steric): The bulky bromine at C3 creates significant steric hindrance around the N2 position.[1]

The Result: This substrate is "squeezed" between two unfavorable interactions. While N1-protection is thermodynamically preferred for typical indazoles, the 4-F substituent significantly lowers the energy gap between N1 and N2, often leading to frustrating regioisomeric mixtures (N1:N2 ratios of 60:40 or 70:[2][1]30) under standard kinetic conditions.

Decision Matrix: Selecting the Right Group

Do not choose a protecting group (PG) arbitrarily. Select based on your downstream chemistry at the C3-Bromine handle.[1]

Downstream ChemistryRecommended PGWhy?Risk Profile
Suzuki / Buchwald (Pd-Catalysis) THP (Tetrahydropyranyl)Stable to basic aqueous conditions of cross-coupling.[2][1] Cleaves easily with acid.[1]Low. Formation is reversible, allowing thermodynamic equilibration to the desired N1 isomer.[2]
Lithium-Halogen Exchange SEM (2-(Trimethylsilyl)ethoxymethyl)Withstands strong bases (n-BuLi, t-BuLi) required for lithiation.[2][1]High. Synthesis uses NaH (kinetic control), often yielding N1/N2 mixtures requiring difficult chromatography.[2]
Quick SAR / Acylation Boc (tert-Butoxycarbonyl)Rapid installation, crystalline products.[2]Medium. Boc is electron-withdrawing; it deactivates the ring for Pd-catalysis and is unstable to alkoxide bases.[1]

Part 2: Visualizing the Workflow

The following diagram illustrates the decision logic and the steric/electronic forces at play.

IndazoleStrategy Substrate 3-Bromo-6-chloro-4-fluoro-1H-indazole Conflict STERIC/ELECTRONIC CONFLICT 4-F Repels N1 (Electronic) 3-Br Repels N2 (Steric) Substrate->Conflict Decision Select Downstream Chemistry Conflict->Decision Path_Suzuki Suzuki/Buchwald Coupling (Basic Conditions) Decision->Path_Suzuki Pd-Catalysis Path_Lithium Lithium-Halogen Exchange (Strong Nucleophiles) Decision->Path_Lithium Metalation PG_THP THP Protection (Thermodynamic Control) Path_Suzuki->PG_THP PG_SEM SEM Protection (Kinetic Control) Path_Lithium->PG_SEM Outcome_THP Major Product: N1-THP (Equilibration Favors N1) PG_THP->Outcome_THP Acid/Heat Outcome_SEM Mixture: N1 + N2 SEM (Requires Chromatography) PG_SEM->Outcome_SEM NaH/THF

Caption: Strategic decision tree for N-protection based on the competing steric (3-Br) and electronic (4-F) forces.

Part 3: Detailed Experimental Protocols

Protocol A: Thermodynamic N1-THP Protection

Best for: Suzuki/Buchwald coupling preparation.[1] Mechanism: Acid-catalyzed addition.[1] The reversibility of this reaction allows the system to "correct" N2-kinetic hits back to the thermodynamically stable N1-isomer over time.[1]

Materials:

  • Substrate: 3-Bromo-6-chloro-4-fluoro-1H-indazole (1.0 equiv)[2][1]

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (2.5 equiv)[2][1]

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.1 equiv)[2][1]

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step:

  • Setup: Charge a round-bottom flask with the indazole substrate and pTSA. Purge with nitrogen.[1]

  • Addition: Add anhydrous THF (or Toluene). Stir to dissolve. Add DHP via syringe.[1]

  • Reaction: Heat the mixture to 65°C (Reflux) .

    • Critical Note: Do not run at room temperature.[1] Heat is required to overcome the activation energy barrier caused by the 4-F repulsion and to ensure thermodynamic equilibration to the N1 isomer.[1]

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The N1-THP product is usually less polar (higher Rf) than the N2-THP product.[1]

  • Workup: Once complete (approx. 4-6 hours), cool to RT. Quench with saturated aqueous NaHCO₃.[1]

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash chromatography (SiO₂).[2]

    • Yield Expectation: 85-92% (predominantly N1).[1]

Protocol B: Kinetic SEM Protection

Best for: Lithiation/Orthometalation.[1] Mechanism: Irreversible alkylation (SN2).[2] Warning: Due to the 4-F effect, NaH deprotonation will yield an anion that may attack SEM-Cl at N2 due to the electronic repulsion at N1.[1] You will likely get a mixture.[1]

Materials:

  • Substrate: 3-Bromo-6-chloro-4-fluoro-1H-indazole (1.0 equiv)[2][1]

  • Base: Sodium Hydride (60% in oil) (1.2 equiv)[3]

  • Reagent: SEM-Chloride (1.1 equiv)[1]

  • Solvent: Anhydrous THF (0.15 M) at 0°C

Step-by-Step:

  • Deprotonation: Suspend NaH in anhydrous THF at 0°C under Argon. Add the indazole substrate portion-wise.[3]

    • Observation: Evolution of H₂ gas.[1] The solution often turns yellow/orange. Stir for 30 mins at 0°C to ensure full deprotonation.

  • Alkylation: Add SEM-Cl dropwise via syringe pump over 20 minutes. Keep at 0°C.

    • Why Slow Addition? To prevent local high concentrations that might encourage bis-alkylation or side reactions.[1]

  • Warming: Allow to warm to RT and stir for 2 hours.

  • Workup: Quench carefully with ice-water. Extract with Et₂O (Ether is preferred over EtOAc for SEM compounds to avoid transesterification if traces of base remain, though rare).

  • Purification (Critical): You must separate the isomers.

    • N1-SEM: Usually elutes first (Higher Rf).

    • N2-SEM: Usually elutes second (Lower Rf).[2][1]

    • Note: If separation is difficult, switching to Toluene/Acetone gradients often provides better resolution than Hex/EtOAc for indazoles.[2]

Part 4: Analytical Validation (Self-Validating the Structure)

You cannot assume regiochemistry with this substrate.[1] You must prove it.

1H NMR Diagnostics[2][4]
  • N1-Isomer: The methylene protons of the protecting group (N-CH₂-R) typically show a NOESY correlation to the C7-H proton.[1]

  • N2-Isomer: The methylene protons would theoretically correlate to C3, but C3 is occupied by Bromine.[2][1] Therefore, the absence of a NOESY correlation to C7-H is a strong indicator of N2, provided the spectrum is high quality.[1]

  • Chemical Shift: In N1-substituted indazoles, the C7-H is often deshielded relative to the N2-isomer due to the anisotropy of the N1-substituent, but this is less reliable than NOESY.[1]

13C NMR / HMBC
  • N1-Isomer: Look for HMBC correlation between N-CH₂ protons and C7a (the bridgehead carbon).[1][3]

  • N2-Isomer: Look for HMBC correlation between N-CH₂ protons and C3 (which is attached to Br).[2][1]

References

  • Regioselectivity in Indazole Alkylation (General)

    • Lier, F. et al. "Regioselective alkylation of indazoles."[2] Beilstein Journal of Organic Chemistry, 2024.[2][1]

  • Synthesis of Halogenated Indazoles (Lenacapavir Intermediates)

    • Gilead Sciences.[1] "Process for the preparation of capsid inhibitors." World Intellectual Property Organization, WO2020210456.[1]

    • [2]

  • SEM Protection Strategies

    • Deng, X. et al. "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles."[1] Journal of Organic Chemistry, 2006.[2]

    • [2]

  • NMR differentiation of N1/N2 Indazoles

    • Claramunt, R. M. et al.[2][1] "The problem of the regioselective N-alkylation of indazoles." Arkivoc, 2006.[2]

Sources

Palladium-catalyzed arylation of 3-bromo-4-fluoroindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Palladium-Catalyzed Arylation of 3-Bromo-4-Fluoroindazoles Audience: Researchers, scientists, and drug development professionals.

Guide to the Strategic Synthesis of 3-Aryl-4-Fluoroindazoles via Palladium-Catalyzed Cross-Coupling

The 4-fluoroindazole scaffold is a privileged structural motif in modern medicinal chemistry. The strategic placement of a fluorine atom at the 4-position can profoundly influence the molecule's physicochemical properties, including its acidity (pKa), metabolic stability, and binding interactions with biological targets. Consequently, robust and versatile methods for the functionalization of this core are of paramount importance. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for forging carbon-carbon bonds.[1] This guide provides a detailed examination of the application of this reaction to the C-3 arylation of 3-bromo-4-fluoroindazole, offering mechanistic insights, a comprehensive experimental protocol, and field-proven troubleshooting advice.

Mechanistic Foundation: The Suzuki-Miyaura Catalytic Cycle

The success of the Suzuki-Miyaura coupling lies in its well-defined and highly efficient catalytic cycle, which revolves around a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[2][3] Understanding this mechanism is critical for rational optimization and troubleshooting. The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst, typically bearing phosphine ligands, inserts into the carbon-bromine bond of the 3-bromo-4-fluoroindazole. This step forms a square-planar Pd(II) complex.[3][4] The electron-rich and sterically bulky phosphine ligands are crucial for facilitating this otherwise challenging activation of the C-Br bond on the electron-deficient indazole ring.

  • Transmetalation: In this step, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This process is activated by a base, which coordinates to the boron atom to form a more nucleophilic "ate" complex, facilitating the transfer of the aryl group to the palladium and displacing the halide.[4]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups (the indazole and the new aryl group) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the 3-aryl-4-fluoroindazole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OA_Complex L₂Pd(II)(Indazolyl)(Br) Oxidative Addition Complex Pd0->OA_Complex TM_Complex L₂Pd(II)(Indazolyl)(Ar) Transmetalation Complex OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Product 3-Aryl-4-Fluoroindazole (Ar'-Ar) TM_Complex->Product Reductive Elimination Indazole 3-Bromo-4-Fluoroindazole (Ar'-Br) Indazole->OA_Complex Oxidative Addition BoronicAcid Aryl Boronic Acid (Ar-B(OH)₂) Boronate [ArB(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Boronate->TM_Complex

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Key Parameters for Reaction Success: An Application Scientist's Perspective

Optimizing a Suzuki coupling reaction requires a nuanced understanding of how each component interacts.[6] For a substrate like 3-bromo-4-fluoroindazole, careful selection of the catalyst, ligand, base, and solvent is paramount.

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These Pd(0) or Pd(II) sources are readily reduced in situ to the active Pd(0) catalyst. They are generally preferred over pre-formed phosphine complexes like Pd(PPh₃)₄ for air stability and versatility, allowing for independent ligand selection.[7]
Phosphine Ligand SPhos, XPhos, RuPhos, or other bulky biaryl phosphinesThis is often the most critical variable. The C3-position of indazole is electron-deficient, and the molecule can act as a bidentate ligand, potentially inhibiting catalysis. Bulky, electron-rich phosphines accelerate the rate-limiting oxidative addition and reductive elimination steps.[8][9] They prevent catalyst decomposition and are essential for coupling challenging heteroaryl halides.[10] Simple ligands like PPh₃ are often ineffective for this class of substrate.[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid for transmetalation.[4] K₂CO₃ is a good starting point due to cost and effectiveness. Cs₂CO₃ is more soluble and less coordinating, often providing better results with difficult couplings. K₃PO₄ is a stronger base that can be effective when others fail, particularly if the boronic acid is electron-deficient.[12]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA polar, aprotic solvent is typically used. The addition of water is often crucial for dissolving the base and facilitating the formation of the active boronate species. A common ratio is 4:1 or 5:1 organic solvent to water. Dioxane is a frequent and effective choice.[12][13]
Temperature 80–110 °CThermal energy is required to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition. Monitoring the reaction is key, as prolonged heating can lead to decomposition or side reactions like dehalogenation.
Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methods for similar substrates and should be optimized for specific aryl boronic acids. All operations should be performed by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • 3-Bromo-4-fluoro-1H-indazole (1.0 equiv)

  • Aryl boronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Sphos (0.04 equiv, 4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water (Degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation A 1. Add solids to flask: 3-bromo-4-fluoroindazole, aryl boronic acid, K₂CO₃ B 2. Add catalyst system: Pd(OAc)₂, SPhos A->B C 3. Seal, evacuate, and backfill with N₂/Ar (3x) B->C D 4. Add degassed solvents: 1,4-Dioxane and Water C->D E 5. Heat to 80-110 °C with vigorous stirring D->E F 6. Monitor by TLC/LC-MS (e.g., every 2 hours) E->F G 7. Cool to RT, dilute with EtOAc and water F->G H 8. Separate layers, extract aqueous phase with EtOAc G->H I 9. Combine organics, wash with brine, dry (Na₂SO₄) H->I J 10. Filter and concentrate under reduced pressure I->J K 11. Purify by column chromatography (e.g., Hex/EtOAc) J->K

Caption: Standard experimental workflow for the Suzuki-Miyaura arylation.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-fluoro-1H-indazole, the aryl boronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Using a syringe, add anhydrous, degassed 1,4-dioxane followed by degassed deionized water (e.g., in a 4:1 ratio, to achieve a substrate concentration of ~0.1 M).

  • Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-aryl-4-fluoroindazole.

Troubleshooting Guide
SymptomPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst: Oxygen contamination. 2. Insufficiently Active Ligand: Ligand is not suitable for the substrate. 3. Poor Base/Solvent Choice: Base is not dissolving or activating the boronic acid.1. Ensure rigorous inert atmosphere technique; use freshly degassed solvents. 2. Switch to a bulkier, more electron-rich ligand (e.g., RuPhos, XPhos). Increase ligand:Pd ratio to 2:1 or 3:1. 3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃). Ensure sufficient water is present to dissolve the base.
Dehalogenation of Starting Material 1. Presence of protic impurities. 2. Hydrodehalogenation side reaction, sometimes promoted by excess heating or certain bases.1. Use anhydrous solvents and dry reagents thoroughly. 2. Lower the reaction temperature. Use a milder base like K₃PO₄. Ensure the boronic acid is of high purity.
Homocoupling of Boronic Acid 1. Oxygen present in the reaction mixture. 2. Reaction temperature is too high.1. Improve inert atmosphere technique. 2. Reduce the reaction temperature. Use a slightly lower loading of boronic acid (e.g., 1.1 equiv).
Product is Difficult to Purify 1. Residual palladium catalyst. 2. Unreacted boronic acid or homocoupled byproducts.1. After workup, filter the crude organic solution through a small plug of Celite® or silica to remove palladium black. 2. Perform an aqueous wash with 1M NaOH to remove acidic boronic acid residues before final drying and concentration.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • UdG. (n.d.). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • RSC Publishing. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. DOI:10.1039/D0RA08598G.
  • PMC. (2012, October 10). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols.
  • ResearchGate. (n.d.). Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application.
  • Sigma-Aldrich. (n.d.). Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • PolyU Institutional Research Archive. (n.d.). Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives.
  • Gessner Group. (n.d.). Phosphine ligands and catalysis.
  • PMC. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-fluoro-1H-indazole | 885521-60-8.
  • Comptes Rendus de l'Académie des Sciences. (2022, February 15). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands.

Sources

Application Notes and Protocols for the Sonogashira Coupling of 3-Bromoindazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of 3-Alkynylindazoles

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The introduction of an alkynyl moiety at the 3-position via the Sonogashira coupling reaction opens up a vast chemical space for the synthesis of novel drug candidates and molecular probes. This versatile C-C bond-forming reaction allows for the direct connection of a terminal alkyne to the indazole core, providing a powerful tool for late-stage functionalization and the construction of complex molecular architectures.

These application notes provide a comprehensive guide to the Sonogashira coupling of 3-bromoindazoles, offering insights into reaction mechanisms, optimized protocols, and practical troubleshooting strategies to enable researchers to confidently and successfully employ this powerful transformation.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][3]

The reaction is generally understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition to the 3-bromoindazole, forming a palladium(II) intermediate.

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the 3-alkynylindazole product and regenerate the palladium(0) catalyst.

The Copper Cycle:

  • Coordination and Deprotonation: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing its acidity. A base then deprotonates the alkyne to form a copper(I) acetylide.

  • Transmetalation: This copper(I) acetylide is the key species that participates in the transmetalation step of the palladium cycle.

It is important to note that copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue in some cases.[4]

Diagram of the Sonogashira Coupling Catalytic Cycles

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Br Indazole-Pd(II)L₂-Br Pd0->PdII_Br Oxidative Addition (3-Bromoindazole) PdII_Alkyne Indazole-Pd(II)L₂-C≡CR' PdII_Br->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination (3-Alkynylindazole) CuI Cu(I) Cu_Alkyne Cu(I)-C≡CR' Cu_Alkyne->PdII_Br Alkyne H-C≡CR' Alkyne->Cu_Alkyne Coordination & Deprotonation (Base) caption Catalytic cycles of the Sonogashira coupling.

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

The Critical Role of N-Protection

A crucial consideration for the successful Sonogashira coupling of 3-bromoindazoles is the protection of the indazole nitrogen. Without a protecting group on N1, the reaction at the C3 position is often unsuccessful.[5] The acidic N-H proton can interfere with the catalytic cycle, and the unprotected indazole can act as a ligand for the metal catalysts, leading to catalyst deactivation.

Commonly used protecting groups for indazoles in cross-coupling reactions include:

  • Tosyl (Ts): A robust and electron-withdrawing group that can enhance the reactivity of the C3 position.

  • tert-Butoxycarbonyl (Boc): A base-labile protecting group that is easily removed under mild conditions.

The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Experimental Protocols

The following protocol is adapted from a successful Sonogashira coupling of a 3-iodo-5-bromo-N-tosyl-indazole and can be used as a starting point for the coupling of N-protected 3-bromoindazoles.[6] Given that aryl bromides are generally less reactive than aryl iodides, adjustments to the reaction temperature and time may be necessary.[1]

Materials and Reagents:

  • N-protected 3-bromoindazole

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride ([PdCl₂(PPh₃)₂]) (5-10 mol%)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Argon or Nitrogen)

Reaction Setup Workflow

Caption: A typical workflow for setting up a Sonogashira coupling reaction.

Detailed Step-by-Step Protocol:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the N-protected 3-bromoindazole (1.0 equiv), [PdCl₂(PPh₃)₂] (0.05 - 0.10 equiv), CuI (0.10 - 0.20 equiv), and PPh₃ (0.10 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous and degassed DMF and Et₃N (typically in a 1:2 to 2:1 ratio). The total solvent volume should be sufficient to dissolve the reagents.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 - 1.5 equiv) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (a starting point of 70-80 °C is recommended for 3-bromoindazoles) and stir until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to 48 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Table 1: Representative Reaction Conditions for Sonogashira Coupling of Halo-Indazoles

EntryHalogen at C3N-Protecting GroupCatalyst (mol%)Co-catalyst (mol%)Base/SolventTemp. (°C)Time (h)Yield (%)Reference
1IodoTosyl[PdCl₂(PPh₃)₂] (5)CuI (10)Et₃N/DMF201285-95[6]
2Bromo (at C5)Tosyl[PdCl₂(PPh₃)₂] (10)CuI (20)Et₃N/DMF7048~80[6]
3IodoBoc[PdCl₂(PPh₃)₂] (5)CuI (10)Et₃N/DMF201270-80[6]

Note: The conditions for the C5-bromo position in entry 2 provide a good starting point for the less reactive C3-bromo position.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
No or low conversion - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Low reaction temperature- Unprotected indazole N-H- Use a fresh batch of palladium catalyst.- Ensure all glassware is oven-dried and solvents are anhydrous and degassed.- Increase the reaction temperature in increments of 10-20 °C.- Confirm that the indazole nitrogen is protected.
Formation of alkyne homocoupling (Glaser) product - Presence of oxygen- High concentration of copper catalyst- Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.- Reduce the amount of CuI used.- Consider a copper-free Sonogashira protocol.
Debromination of the starting material - Presence of reducing agents- High reaction temperature- Ensure the purity of all reagents.- Try a lower reaction temperature for a longer period.- Use a different palladium catalyst or ligand system.
Decomposition of starting material or product - High reaction temperature- Sensitivity of protecting group or other functional groups- Lower the reaction temperature.- Choose a more robust protecting group.- Reduce the reaction time.

Conclusion

The Sonogashira coupling of 3-bromoindazoles is a powerful and versatile method for the synthesis of 3-alkynylindazoles, which are valuable building blocks in drug discovery and materials science. By understanding the reaction mechanism, the critical role of N-protection, and by following optimized protocols, researchers can effectively utilize this reaction to access a wide range of novel and complex molecules. The troubleshooting guide provided should assist in overcoming common challenges and achieving successful outcomes.

References

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848. [Link]

  • Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. In Organic Chemistry Portal. Retrieved from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(7), 8443-8452. [Link]

  • Sonogashira Coupling. In Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF on ResearchGate. [Link]

  • Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

Sources

Synthesis of Lenacapavir intermediates using indazole building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Lenacapavir – Optimization of the Indazole Core Assembly

Executive Summary

Lenacapavir (Sunlenca®) represents a paradigm shift in HIV-1 therapy as a first-in-class capsid inhibitor. Its structural complexity—characterized by a sterically congested core and multiple halogenated motifs—presents significant challenges for scale-up. This Application Note focuses on the critical Indazole Building Block (Fragment B) . We analyze the transition from the discovery-phase synthesis to the optimized "Process Route" utilizing commodity starting materials.

Key Takeaway: The shift from 3-bromo-6-chloro-2-fluorobenzonitrile to 2,6-dichlorobenzonitrile as the starting material reduces Raw Material Cost (RMC) by >45% and eliminates hazardous HF generation during cyclization.

Retrosynthetic Strategy

The assembly of Lenacapavir relies on a convergent strategy involving three primary fragments. The indazole core (Fragment B) serves as the nucleophilic partner in the penultimate Suzuki-Miyaura coupling.

Retrosynthesis Lenacapavir Lenacapavir (GS-6207) Coupling Late-Stage Suzuki Coupling Lenacapavir->Coupling Disconnection FragA Fragment A (Difluorobenzyl-Sulfonyl-Pyridine) Coupling->FragA FragB Fragment B (Indazole Boronate) Coupling->FragB PrecursorB 7-Bromo-4-chloro-1H-indazol-3-amine (Key Intermediate) FragB->PrecursorB Borylation & Alkylation SM_Old Gen 1 SM: 3-bromo-6-chloro-2-fluorobenzonitrile PrecursorB->SM_Old Discovery Route (High Cost) SM_New Gen 2 SM (Optimized): 2,6-dichlorobenzonitrile PrecursorB->SM_New Process Route (Low Cost)

Figure 1: Retrosynthetic disconnection highlighting the strategic pivot to commodity starting materials for the Indazole core.

Technical Deep Dive: The Indazole Challenge

The Problem: The "Gen 1" Route

The discovery route utilized 3-bromo-6-chloro-2-fluorobenzonitrile .

  • Mechanism: Hydrazine attacks the nitrile, followed by an SNAr displacement of the ortho-fluorine.

  • Safety Critical: The displacement of fluorine generates Hydrogen Fluoride (HF) as a stoichiometric byproduct. On a kilogram scale, this requires specialized Hastelloy reactors to prevent glass etching and poses severe safety risks.

  • Cost: The fluorinated starting material is a high-cost specialty chemical.

The Solution: The "Gen 2" Route (Medicines for All / VCU Optimization)

The optimized protocol utilizes 2,6-dichlorobenzonitrile , a cheap agrochemical intermediate.[1]

  • Mechanism: Regioselective bromination followed by hydrazine cyclization.[2][3]

  • Advantage: No HF generation; significantly higher atom economy.

Detailed Protocols

Protocol A: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

Target: The Indazole Core Scaffold

Reagents:

  • 2,6-Dichlorobenzonitrile (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Sulfuric Acid (H₂SO₄) / Trifluoroacetic Acid (TFA)

  • Hydrazine Hydrate (NH₂NH₂·H₂O)

Step-by-Step Workflow:

  • Regioselective Bromination:

    • Charge a reactor with 2,6-dichlorobenzonitrile and H₂SO₄ (solvent/catalyst).

    • Add NBS portion-wise at 20–25°C. Note: Exothermic reaction. Control addition rate to maintain T < 30°C.

    • Agitate for 4 hours. Monitor by HPLC for the formation of 3-bromo-2,6-dichlorobenzonitrile.

    • Quench: Pour reaction mixture onto ice/water. Filter the precipitated solid.

    • Yield Expectation: >90%.[2][4]

  • Cyclization (Indazole Formation):

    • Suspend the wet cake from Step 1 in Ethanol or n-Butanol.

    • Add Hydrazine Hydrate (3.0 equiv).

    • Heat to reflux (80–100°C) for 12–16 hours.

    • Mechanism:[1][2][4][5][6][7][8] Hydrazine attacks the nitrile to form an amidrazone intermediate, which then undergoes intramolecular SNAr displacement of the ortho-chlorine.

    • Cooling & Isolation: Cool to 0°C. The product, 7-bromo-4-chloro-1H-indazol-3-amine , crystallizes out.

    • Filter and wash with cold ethanol.

Data Validation (Self-Check):

Parameter Acceptance Criteria Method
Appearance Off-white to pale yellow solid Visual
HPLC Purity > 98.0% (a/a) C18 Column, ACN/H2O
1H NMR Distinctive indazole NH (broad, >10 ppm) DMSO-d6

| Mass Spec | m/z ~245/247 (Cl/Br pattern) | LC-MS (ESI+) |

Protocol B: Functionalization to Fragment B (Boronate)

Target: 4-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine

Step-by-Step Workflow:

  • N-Alkylation:

    • Dissolve the indazole (from Protocol A) in DMF or NMP.

    • Add Cesium Carbonate (Cs₂CO₃) as the base.

    • Add 2,2,2-Trifluoroethyl triflate (1.1 equiv).

    • Critical Control Point: Maintain temperature < 20°C to prevent bis-alkylation on the exocyclic amine.

    • Isolate via water quench and filtration.

  • Miyaura Borylation (or Grignard Exchange):

    • Method Choice: While Pd-catalyzed Miyaura borylation is standard, the Turbo-Grignard method (iPrMgCl·LiCl) is preferred for scale to avoid expensive Pd removal.

    • Dissolve alkylated indazole in anhydrous THF. Cool to -10°C.

    • Add iPrMgCl·LiCl (1.2 equiv) to perform Halogen-Metal Exchange (selectively at the 7-Bromo position).

    • Quench the anion with 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB).

    • Warm to room temperature and quench with aqueous NH₄Cl.

Process Logic & Pathway Visualization

The following diagram illustrates the optimized workflow, highlighting the specific chemical transformations and key intermediates.

ProcessFlow Start 2,6-Dichlorobenzonitrile (Commodity SM) Inter1 3-Bromo-2,6-dichlorobenzonitrile Start->Inter1 NBS, H2SO4 (Bromination) Indazole 7-Bromo-4-chloro- 1H-indazol-3-amine Inter1->Indazole N2H4·H2O (Cyclization) Alkylated N-Trifluoroethyl Intermediate Indazole->Alkylated CF3CH2OTf, Cs2CO3 (Alkylation) Final Fragment B (Indazole Boronate) Alkylated->Final iPrMgCl·LiCl, then Bororate (Metal-Halogen Exchange)

Figure 2: Optimized synthetic workflow for Lenacapavir Fragment B.

References

  • Link, J. O., et al. (2020). Clinical targeting of HIV capsid protein with a long-acting small molecule.[4][8][9] Nature, 584(7822), 614–618. [Link]

  • Jin, L., et al. (2024).[10] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[1][2][3][8] Molecules, 29(11), 2705. [Link]

  • Medicines for All Institute. (2024).[1] Process Development Report on the Cost-effective Synthesis of Fragment B of Lenacapavir. Virginia Commonwealth University. [Link][8]

  • Bonderoff, S. A., et al. (2025). Synthesis of Lenacapavir Sodium: Active Pharmaceutical Ingredient Process Development and Scale-up. Organic Process Research & Development, 29(3), 846–855.[10] [Link][10]

Sources

Troubleshooting & Optimization

Preventing protodehalogenation of 3-bromoindazoles during coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IND-BR-003 Subject: Prevention of Protodehalogenation in Palladium-Catalyzed Cross-Couplings Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Silent Killer" of Yield

You are likely reading this because your LC-MS shows a significant peak with a mass of


 (where 79 is the mass of bromine). This is protodehalogenation  (formation of the hydrodehalogenated indazole), not simply "unreacted starting material."

In 3-bromoindazoles, this side reaction is driven by two factors:

  • Electronic Labile Nature: The C3 position of the indazole ring is electron-rich (similar to indole), making the C-Pd bond prone to protonolysis if the catalytic cycle stalls.

  • Catalyst Poisoning: If the N1-position is unprotected, the acidic N-H (

    
    ) deprotonates, forming an indazolyl anion that coordinates to Palladium, arresting the cycle and allowing time for side reactions.[1]
    

This guide provides a validated troubleshooting framework to suppress this pathway.

Mechanistic Diagnosis

To solve the problem, we must visualize the competition between the Productive Cycle (Reductive Elimination) and the Destructive Cycle (Protodehalogenation).

Key Insight: Dehalogenation is rarely a problem of "too much reactivity"; it is usually a symptom of a stalled catalytic cycle . When Transmetallation is slow, the sensitive


 intermediate persists. It then scavenges a hydride (from solvent/ligands) or a proton (from moisture), leading to Ar-H.[1]

G cluster_legend Pathway Legend Start 3-Bromoindazole (Ar-Br) OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OxAdd Recycle TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + R-B(OH)2 / Base PdH Formation of Pd-H Species (via β-hydride elim or solvent) OxAdd->PdH Stalled Cycle (Slow Transmetallation) RedElim Reductive Elimination TransMet->RedElim Pd(II) species RedElim->Pd0 - Pd(0) Product Coupled Product (Ar-R) RedElim->Product DehalProd Protodehalogenated Byproduct (Ar-H) PdH->DehalProd Reductive Elimination of Ar-H legend1 Green: Desired Pathway legend2 Red: Dehalogenation Pathway

Figure 1: The Kinetic Competition. Dehalogenation occurs when the Oxidative Addition complex waits too long for Transmetallation.

Strategic Solutions
Phase 1: The Protecting Group (Mandatory)

Running couplings on free (NH) 3-bromoindazoles is the most common cause of failure. The N-H bond interferes with the catalyst.[2][3] You must protect N1.

Protecting GroupStabilityDehalogenation RiskRecommendation
SEM (Trimethylsilylethoxymethyl)HighLow Gold Standard. Electronic properties of SEM minimize C3 lability.[1]
THP (Tetrahydropyranyl)ModerateLowGood alternative. Cheaper than SEM, easier to remove with mild acid.[1]
Boc (tert-Butoxycarbonyl)LowHigh Avoid. Boc is electron-withdrawing (good) but thermally unstable in basic Suzuki conditions. Often falls off, leading to poisoning.[1]
Methyl Very HighLowOnly use if the final drug target requires N-Me. Difficult to remove.
Tosyl (Ts) ModerateModerateElectron-withdrawing nature helps C3 stability, but can be cleaved by nucleophilic bases.[1]
Phase 2: Catalyst & Ligand Engineering

Stop using


 (Tetrakis). It is an "induction period" catalyst that releases free 

, which is not bulky enough to force rapid reductive elimination.[1]
  • The Fix: Use Bulky, Electron-Rich Phosphines (Buchwald Ligands) .[1]

  • Why? Ligands like XPhos or RuPhos create a steric environment that accelerates the coupling step (Reductive Elimination), essentially "beating" the dehalogenation reaction to the finish line.

Recommended Catalytic Systems:

  • XPhos Pd G4 (Precatalyst): Ensures 1:1 L:Pd ratio and immediate activation.

  • 
     + SPhos : Excellent for heteroaryl chlorides/bromides.
    
  • 
     : Good specifically for preventing dehalogenation if sterics are not the main issue, as the bite angle favors coupling.
    
Phase 3: Solvent & Base Control

Protodehalogenation requires a proton source.[1]

  • Avoid: Alcohols (MeOH, EtOH, iPrOH).[1] These act as hydride sources via

    
    -hydride elimination on the Pd center.
    
  • Use: Anhydrous 1,4-Dioxane or THF .[1]

  • Base: Switch from aqueous bases (

    
     in water) to anhydrous bases (
    
    
    
    or
    
    
    suspended in organic solvent) if dehalogenation persists.
Standardized Protocol: 3-Bromoindazole Suzuki Coupling

Objective: Coupling of 1-SEM-3-bromoindazole with Phenylboronic acid.

Reagents:

  • 1-SEM-3-bromoindazole (1.0 equiv)[1][4]

  • Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base:

    
     (3.0 equiv, finely ground, anhydrous)[1]
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a reaction vial equipped with a stir bar. Cool under Argon.

  • Charge: Add the Indazole, Boronic Acid, Base, and XPhos Pd G4 catalyst.[1]

    • Note: Adding solid catalyst last prevents decomposition before the atmosphere is inert.

  • Purge: Cap the vial and purge with Argon for 5 minutes (or evacuate/backfill 3x).

  • Solvent: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat to 80°C .

    • Critical: Do not overheat (>100°C) initially. Higher temps favor dehalogenation kinetics if the coupling isn't fast enough.

  • Monitor: Check LC-MS at 1 hour. If conversion is <50%, add 1 mol% more catalyst.[1]

Troubleshooting FAQ

Q: I am seeing 40% product and 60% de-brominated starting material (Indazole-H).

  • Diagnosis: Your catalytic cycle is stalling at the Pd(II) stage, likely due to slow transmetallation.[2]

  • Fix:

    • Switch solvent to Toluene/Water (10:1) . Sometimes a biphasic system helps dissolve the inorganic base better, speeding up transmetallation.[1]

    • Switch ligand to RuPhos .[1] It is specifically designed to prevent dehalogenation in secondary amines and heterocycles.

Q: Can I use


 (Heterogeneous) to save money? 
  • Answer: Generally, No .[1] Pd/C is a hydrogenation catalyst.[1] In the presence of hydrogen (generated from trace water/solvent decomposition) or formate, it will rapidly strip the bromine off the indazole ring.

Q: My reaction works on 50mg but fails on 5g (Dehalogenation spikes).

  • Diagnosis: Mass transfer and heating lag.[1] On a larger scale, the reaction spends more time at "intermediate" temperatures where the active catalyst degrades or side reactions are favored before the coupling takes off.

  • Fix:

    • Use a pre-heated oil bath (drop the flask in when hot).

    • Ensure vigorous stirring (vortexing) to keep the heterogeneous base suspended.

Decision Tree for Optimization

DecisionTree Problem Issue: High Protodehalogenation CheckPG Is N1 Protected? Problem->CheckPG Protect Action: Protect with SEM or THP CheckPG->Protect No CheckSolvent Is Solvent an Alcohol? CheckPG->CheckSolvent Yes ChangeSolvent Action: Switch to Dioxane or Toluene CheckSolvent->ChangeSolvent Yes (MeOH/EtOH) CheckCat Catalyst Used? CheckSolvent->CheckCat No (Dioxane/THF) SwitchCat Action: Switch to XPhos Pd G4 or Pd(dppf)Cl2 CheckCat->SwitchCat Tetrakis / Pd(OAc)2 CheckBase Base Condition? CheckCat->CheckBase Bulky Phosphine Used Anhydrous Action: Use Anhydrous K3PO4 CheckBase->Anhydrous Using Aqueous Base

Figure 2: Step-by-step logic to isolate the root cause of dehalogenation.

References
  • Mechanistic Insight on Dehalogenation

    • Navarro, O., et al. (2004).[1] "Mechanistic Studies of the Suzuki-Miyaura Cross-Coupling Reaction." Journal of Organic Chemistry.

    • Source:

  • Indazole Functionalization & Protecting Groups

    • Lier, F., et al. (2012).[1] "Direct C3-Arylation of Indazoles." The Journal of Organic Chemistry. (Discusses the electronic necessity of protection).

    • Source:

  • Catalyst Selection (Buchwald Ligands)

    • Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

    • Source:

  • Protodehalogenation Troubleshooting

    • BenchChem Technical Guides.[1] "Troubleshooting Dehalogenation in Suzuki Coupling."

    • Source:

  • Precatalyst Utility

    • Hazari, N., et al. (2016).[1] "Pd-Catalyzed Cross-Coupling using Precatalysts." Chemical Reviews.

    • Source:

Sources

The Indazole Optimization Center: Troubleshooting 3-Bromoindazole Suzuki Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists & Process Development Scientists Topic: Overcoming stalled conversion and side-reactions in 3-bromoindazole cross-couplings.

Diagnostic: Why is my reaction stalling?

If your Suzuki coupling of 3-bromoindazole is stuck at <20% conversion or yielding reduced byproducts, you are likely fighting two specific enemies: Catalyst Poisoning (via the N-H moiety) or Protodebromination .

Use this decision matrix to identify your specific failure mode:

TroubleshootingTree Start Reaction Outcome? LowConv Low Conversion (<20%) SM Remaining Start->LowConv RedProd Product is Indazole (H) (Protodebromination) Start->RedProd N_Aryl Wrong Regioisomer (N-Arylation) Start->N_Aryl CheckNH Is N1 Protected? LowConv->CheckNH CheckSolv Solvent/Base? RedProd->CheckSolv Poisoning by N-H Poisoning by N-H CheckNH->Poisoning by N-H No Oxidative Addition Failure Oxidative Addition Failure CheckNH->Oxidative Addition Failure Yes CheckCat Catalyst System? Oxidative Addition Failure->CheckCat

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

The "Unprotected" Trap: Catalyst Poisoning

Q: Why does the reaction fail when the N-H is free?

A: The free N-H proton on the indazole ring (


) is the primary saboteur. Under basic Suzuki conditions, this proton is removed, generating an indazolyl anion. This anion is an excellent ligand for Palladium.

Instead of the Palladium inserting into the C-Br bond (Oxidative Addition), it coordinates to the Nitrogen. This forms a stable, unreactive "Pd-N" complex that precipitates or simply sits dormant, effectively removing the catalyst from the cycle [1, 2].

Q: Can I couple without protection?

A: Yes, but you must outcompete the N-binding.

  • The Fix: Use Buchwald Ligands (XPhos, SPhos) or Q-Phos . These bulky, electron-rich ligands create a steric environment that discourages N-coordination while accelerating oxidative addition into the C-Br bond [1].

  • The Base: Switch to

    
      or 
    
    
    
    . Avoid strong alkoxides (
    
    
    ) which rapidly depotonate the N-H before the catalytic cycle engages.

The "Disappearing" Halide: Protodebromination

Q: My SM is gone, but I isolated the reduced product (3-H indazole). Why?

A: This is Protodebromination . It occurs when the oxidative addition intermediate (


) undergoes transmetallation failure or intercepts a hydride source.

Mechanism:

  • Alcohol Solvents: If you use EtOH or MeOH,

    
    -hydride elimination from the alkoxide ligand generates a Pd-H species, which reductively eliminates to form Ar-H.
    
  • Boronic Acid Instability: Heterocyclic boronic acids often hydrolyze to release protons or undergo protodeboronation themselves, disrupting the stoichiometry [4].

Corrective Actions
VariableRecommendationRationale
Solvent Dioxane/Water (4:1) or Toluene Eliminates

-hydride sources found in primary alcohols.
Catalyst Pd(dppf)Cl₂ The large bite angle and ferrocene backbone speed up Reductive Elimination, leaving less time for side reactions [3].
Temperature 80-100°C (Rapid Heating) Slow heating favors decomposition. Pre-heat the block or use microwave irradiation.

Strategic Protocol: The "Gold Standard" (Protected)

For maximum reliability in drug discovery campaigns, protecting the nitrogen is the most robust path. It electronically activates the C-3 position and prevents catalyst poisoning.

Recommended Workflow

Step 1: Protection (SEM or THP)

  • Why: SEM (2-(Trimethylsilyl)ethoxymethyl) is ideal because it withstands basic Suzuki conditions but is removed easily with TFA or TBAF later.

  • Reaction: Indazole (1.0 eq) + NaH (1.2 eq) + SEM-Cl (1.1 eq) in THF (

    
    ).
    

Step 2: The Optimized Coupling

  • Substrate: 1-SEM-3-bromoindazole (1.0 eq)

  • Partner: Aryl Boronic Acid (1.5 eq)[1]

  • Catalyst:

    
      (5 mol%)
    
    • Alternative:

      
       (2 mol%) + XPhos (4 mol%) for sterically hindered partners.
      
  • Base:

    
     (2.0 M aq, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

  • Conditions: 90°C, 4-12 hours.

Detailed Protocol (Self-Validating)
  • Degassing (Critical): Sparge 1,4-dioxane with Argon for 15 mins before adding catalyst. Oxygen is a major cause of homocoupling and catalyst death.[2][3]

  • Assembly: Charge a vial with protected indazole, boronic acid, and Pd catalyst. Cap and purge with Argon (3x vacuum/backfill).

  • Initiation: Add degassed dioxane and aqueous base via syringe.

  • Monitoring: Check LCMS at 1 hour.

    • Checkpoint: If >50% conversion, continue.

    • Checkpoint: If <10% conversion, add 2 mol% more catalyst and raise temp to 100°C.

Advanced Visualization: The Mechanistic Fork

Understanding the competition between the productive cycle and the poisoning pathway is vital for ligand selection.

Mechanism cluster_Poison Path A: Catalyst Poisoning (Unprotected) cluster_Cycle Path B: Productive Cycle (Protected/Bulky Ligand) Pd0 Pd(0) Active Species N_Coord Pd-N Coordination (Dead Catalyst) Pd0->N_Coord Sterically Accessible N OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Bulky Ligand (XPhos) or N-Protection TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formed) TransMet->RedElim RedElim->Pd0

Figure 2: The kinetic competition. Unprotected indazoles divert Pd(0) into a non-productive N-bound sink (Path A) unless bulky ligands or protecting groups force Path B.

FAQ: Rapid Fire Troubleshooting

Q: Can I use


? 
A: Avoid it.  Triphenylphosphine is labile and easily displaced by the nitrogen of the indazole. It also lacks the electron richness required to oxidatively add into electron-rich heterocycles efficiently [2].

Q: My boronic acid is expensive/unstable. How do I save it? A: Add the boronic acid in portions (e.g., 0.5 eq every hour). Alternatively, switch to the corresponding Pinacol Ester (Bpin) or MIDA boronate , which release the active species slowly, preventing protodeboronation [4].

Q: I see a "dimer" byproduct. A: This is homocoupling (Ar-Ar). It indicates Oxygen in your system.[2][3] Improve your degassing (freeze-pump-thaw is superior to sparging) or switch to a precatalyst like XPhos Pd G3 which activates without requiring excess base/reduction steps that are sensitive to


.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society.

  • Kudo, N., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition.[4]

  • Li, H., et al. (2015).[5] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of 3-Bromoindazoles.[6][7][8] Organic Letters.[5][9]

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroarylboronic Acids.[2] Chemical Communications.

Sources

Technical Support Center: Removal of THP/SEM Protecting Groups from Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the nuanced chemistry of protecting group removal from fluorinated indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with tetrahydropyranyl (THP) and 2-(trimethylsilyl)ethoxymethyl (SEM) protecting groups in the context of these increasingly important heterocyclic scaffolds.

The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] However, the potent electron-withdrawing nature of fluorine also alters the chemical reactivity of the indazole core, often complicating standard synthetic operations like deprotection.[3][4] This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these specific challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the deprotection of N-THP and N-SEM fluorinated indazoles in a practical, question-and-answer format.

Problem 1: Incomplete or Stalled Deprotection

Q1: My THP/SEM deprotection reaction is sluggish and fails to reach completion, even after extended reaction times. What is the underlying cause and how can I drive it to completion?

A1: This is a frequent issue stemming from the electronic properties of the fluorinated indazole ring. The electron-withdrawing fluorine atom decreases the electron density of the pyrazole nitrogen, which in turn reduces the lability of the N-acetal (in THP) or N,O-acetal (in SEM) bond. This stabilization effect makes the protecting group more difficult to cleave under standard conditions.

Root Cause Analysis & Optimization Workflow:

The following workflow, presented as a decision tree, will guide you through a systematic approach to optimize your reaction conditions.

Troubleshooting_Incomplete_Deprotection Workflow for Incomplete Deprotection start Incomplete Deprotection check_reagent Step 1: Verify Reagent - Is it fresh? - Is stoichiometry sufficient (1.5-3 eq)? start->check_reagent Start Here increase_temp Step 2: Increase Temperature - Incrementally raise to 40-60 °C - Monitor by TLC/LCMS for decomposition check_reagent->increase_temp Reagent OK stronger_acid Step 3 (THP): Use Stronger Acid - Switch from PPTS to p-TsOH - Or from p-TsOH to HCl/TFA increase_temp->stronger_acid Still Incomplete (THP) lewis_acid Step 3 (SEM): Add Lewis Acid - Use MgBr₂ or SnCl₄ - Effective at low temperatures increase_temp->lewis_acid Still Incomplete (SEM) change_solvent Step 4: Change Solvent - Switch to a more polar solvent - e.g., MeOH for THP, DMF for SEM stronger_acid->change_solvent Still Incomplete lewis_acid->change_solvent Still Incomplete success Success: Complete Deprotection change_solvent->success Optimization Achieved

Caption: Decision tree for troubleshooting incomplete deprotection reactions.

Recommended Starting Conditions:

For a systematic approach, consult the table below for a range of conditions, from mild to more forcing. Always start with the mildest conditions compatible with your substrate.

Protecting GroupReagent (Equivalents)SolventTemperature (°C)Typical DurationNotes & Caveats
THP PPTS (0.2-0.5)MeOH or EtOHRT - 504-24 hMildest option, ideal for acid-sensitive substrates.[5]
p-TsOH·H₂O (1.1-2.0)iPrOH or MeOHRT - 602-17 hA common and effective choice.[6]
2M HCl (catalytic to excess)THF or Dioxane0 - RT1-6 hStronger acid; risk of substrate degradation.[7]
TFA (5-20% v/v)DCM0 - RT0.5-2 hPotent but can be harsh; monitor carefully.[5]
SEM TBAF (1.0 M in THF, 2-3)THF or DMFRT - 4512-24 hGold standard for fluoride-mediated cleavage.[8]
MgBr₂ (2-4)Et₂O/MeNO₂RT2-6 hExcellent mild Lewis acid option, orthogonal to silyl ethers.[9][10]
SnCl₄ (1.0 M in DCM, 1.5-2)DCM0 - RT1-3 hVery effective for N-SEM groups but can be harsh.[11]
LiBF₄ (excess)MeCN/H₂OReflux4-8 hAlternative for stubborn cases.[12]
Problem 2: Substrate Decomposition & Side-Product Formation

Q2: During deprotection, my TLC/LCMS shows multiple new spots, and my isolated yield of the desired indazole is very low. Why is my fluorinated indazole degrading?

A2: Fluorinated heterocycles can be sensitive to both strong acid and fluoride-mediated conditions, leading to degradation.[3]

  • Under Acidic Conditions (THP/SEM): The electron-withdrawing fluorine atoms can make the indazole ring more susceptible to hydrolysis or other acid-mediated decomposition pathways.

  • Under Fluoride Conditions (SEM): While generally mild, tetrabutylammonium fluoride (TBAF) is basic and can cause side reactions if other sensitive functional groups are present. Furthermore, the formaldehyde byproduct generated during SEM cleavage can react with the deprotected, nucleophilic indazole N-H, leading to dimerization or other unwanted adducts.[9]

Mitigation Strategies:

  • Switch to Milder Reagents: This is the most critical step.

    • For THP , if p-TsOH causes degradation, switch to Pyridinium p-toluenesulfonate (PPTS). PPTS is a salt of a strong acid and a weak base, providing a less acidic environment that is still sufficient for catalysis.[6][13]

    • For SEM , if TBAF is problematic, switch to a Lewis acid like Magnesium Bromide (MgBr₂). This method is exceptionally mild and avoids the basicity of TBAF and the generation of highly reactive intermediates.[9][10]

  • Use a Formaldehyde Scavenger (for SEM deprotection): If you must use conditions that generate formaldehyde (e.g., strong acid or TBAF), consider adding a scavenger like an electron-rich aniline or a thiol to trap the byproduct as it forms.[9]

  • Lower the Reaction Temperature: Perform the reaction at 0 °C or even lower if possible. While this will slow the reaction rate, it will disproportionately slow the rate of decomposition, improving the overall yield.

  • Carefully Control Stoichiometry: Use the minimum effective amount of the deprotecting reagent. For catalytic acid deprotection, start with as little as 10 mol%.

Frequently Asked Questions (FAQs)

Q3: What are the fundamental mechanisms for THP and SEM deprotection?

A3: Understanding the mechanisms helps in rationalizing reagent choice and troubleshooting.

  • THP Deprotection (Acid-Catalyzed): This is an acid-catalyzed acetal hydrolysis. The reaction is initiated by protonation of the ether oxygen atom of the THP ring, followed by cleavage to form the free indazole and a resonance-stabilized oxocarbenium ion. This cation is then trapped by a nucleophile in the medium (e.g., water or an alcohol solvent).[6][14]

Caption: Acid-catalyzed deprotection mechanism of a THP group.

  • SEM Deprotection (Fluoride-Mediated): This mechanism leverages the extremely high affinity of fluoride for silicon. The fluoride anion attacks the silicon atom, forming a pentavalent silicate intermediate. This unstable intermediate undergoes a fragmentation via beta-elimination, releasing the free indazole, ethylene, formaldehyde, and a stable silyl fluoride.[8]

Caption: Fluoride-mediated deprotection mechanism of a SEM group.

Q4: When should I choose a THP group versus a SEM group for protecting my fluorinated indazole?

A4: The choice depends on the planned synthetic route and the overall molecular architecture. This is a question of "orthogonal protection strategy," where you select groups that can be removed under distinct conditions without affecting each other.[15][16]

  • Choose THP when:

    • Your downstream steps involve fluoride reagents (e.g., for deprotecting a silyl ether elsewhere in the molecule).

    • You need a very cheap and readily available protecting group.

    • Your molecule is stable to mild acidic conditions but sensitive to fluoride or Lewis acids.

  • Choose SEM when:

    • Your molecule is highly sensitive to acid but stable to fluoride. This is a major advantage.[8][17]

    • You have other acid-labile groups (like Boc or trityl) that you need to keep intact.

    • You require very mild, non-acidic deprotection conditions (e.g., TBAF or MgBr₂).[9]

Q5: Does the position of the fluorine atom on the indazole ring matter for deprotection?

A5: Yes, significantly. The closer the electron-withdrawing fluorine atom is to the pyrazole ring, the more pronounced its stabilizing effect on the N-protecting group will be. For example, a fluorine at the 7-position will have a stronger deactivating effect than a fluorine at the 4- or 5-position. You may find that a 7-fluoroindazole requires more forcing deprotection conditions than a 5-fluoroindazole analogue.[1][4]

Detailed Experimental Protocols

Protocol 1: Mild THP Deprotection using PPTS

Adapted from standard procedures for acid-sensitive substrates.[5]

  • Setup: Dissolve the N-THP protected fluorinated indazole (1.0 equiv) in methanol (MeOH, 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add pyridinium p-toluenesulfonate (PPTS, 0.3 equiv) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS every 2-4 hours.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 2: Mild SEM Deprotection using MgBr₂

Adapted from Vakalopoulos, A.; Hoffmann, H. M. R. for sensitive substrates.[9][10]

  • Setup: In a flame-dried flask under a nitrogen or argon atmosphere, dissolve the N-SEM protected fluorinated indazole (1.0 equiv) in a mixture of anhydrous diethyl ether (Et₂O) and nitromethane (MeNO₂) (typically a 4:1 ratio, 0.05 M concentration).

  • Reagent Addition: Add anhydrous magnesium bromide (MgBr₂, 3.0 equiv) to the stirred solution at room temperature.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 2-6 hours. Monitor progress by TLC or LCMS.

  • Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

References

  • Total Synthesis. (2025, July 26). SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]

  • Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • O'Hagan, D. (2013, November 29). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride. Retrieved February 22, 2026, from [Link]

  • Banks, H. D. (2006, October 13). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Expanding Role of Fluorinated Heterocycles in Chemical Synthesis. [Link]

  • Common Organic Chemistry. (n.d.). THP Deprotection Mechanism - Hydrochloric Acid (HCl). Retrieved February 22, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). THP Deprotection Mechanism - Pyridinium para-Toluenesulfonic Acid. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Fluorine in heterocyclic chemistry. Retrieved February 22, 2026, from [Link]

  • Fiveable. (2025, August 15). Fluoride-Mediated Deprotection Definition. [Link]

  • ResearchGate. (2025, August 10). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. [Link]

  • Saha, C., & Jana, G. H. (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Kumar, A., et al. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved February 22, 2026, from [Link]

  • Albericio, F., et al. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

  • CONICET. (n.d.). Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with. [Link]

  • ResearchGate. (2016, October 14). Mild THP removal/hydrolysis?. [Link]

  • WILLINGDON COLLEGE, SANGLI. (n.d.). Protection and deprotection. [Link]

  • Katritzky, A. R., et al. (2006, July 7). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry. [Link]

  • Zhan, B., et al. (2025, August 6). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Research Square. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Organic Chemistry Portal. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 6). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. [Link]

  • Thatipally, S., et al. (n.d.). Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Journal of the Korean Chemical Society. [Link]

  • Common Organic Chemistry. (n.d.). SEM Protection - Common Conditions. Retrieved February 22, 2026, from [Link]

  • MDPI. (2022, March 7). An Orthogonal Synthetic Approach to Nonsymmetrical Bisazolyl 2,4,6-Trisubstituted Pyridines. [Link]

  • Reddit. (2022, January 10). Why isn't SEM used more in carbohydrate chemistry. [Link]

  • Scott, K. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Technical Support Center: Purification of 3-Bromo-6-chloro-4-fluoro-1H-indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 3-Bromo-6-chloro-4-fluoro-1H-indazole and its isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating the desired isomer of this critical heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategies effectively.

The synthesis of substituted indazoles frequently results in the formation of regioisomers, primarily at the N1 and N2 positions of the indazole ring.[1][2] These isomers often exhibit very similar physical properties, making their separation a significant challenge that can impede downstream applications. This guide provides a structured approach to tackling this purification problem, from initial analysis to scalable purification methods.

Section 1: Understanding the Core Challenge: Isomerism in Substituted Indazoles

The primary challenge in purifying 3-Bromo-6-chloro-4-fluoro-1H-indazole stems from the formation of N1 and N2 regioisomers during synthesis. The alkylation or acylation of the indazole core can occur on either nitrogen atom, leading to a mixture of products.[2][3]

  • 1H-indazole (N1-substituted): Generally the thermodynamically more stable isomer.[1]

  • 2H-indazole (N2-substituted): The kinetically favored product in some reactions, or formed under different conditions.[1]

These isomers, along with other potential impurities, necessitate a robust purification strategy.

Common Impurities Encountered:

  • Regioisomers: The undesired N1 or N2 substituted product.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts: Resulting from side reactions, such as over-bromination leading to di-bromo species.

  • Reagents and Solvents: Residual reagents and solvents carried over from the reaction or initial workup.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the common questions and issues encountered during the analysis and purification of 3-Bromo-6-chloro-4-fluoro-1H-indazole isomers.

Analytical & Characterization

Q1: My reaction crude shows two major spots on TLC with very close Rf values. How can I confirm they are the N1 and N2 isomers? A: This is a classic sign of N1/N2 isomer formation. While TLC provides initial evidence, definitive identification requires more powerful analytical techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR are excellent for distinguishing isomers. The chemical shifts of the protons and carbons on the indazole ring, particularly C3, will be different between the N1 and N2 isomers.[4] For example, the C3 signal in N1-substituted indazoles typically appears further downfield compared to N2-substituted isomers.

  • HPLC-MS: An HPLC-MS analysis will show two peaks with distinct retention times but identical mass-to-charge ratios (m/z), confirming they are isomers. This is also the best method to determine the ratio of the isomers in your crude mixture.

Q2: I'm seeing significant peak tailing in my analytical HPLC chromatogram. What is the likely cause and solution? A: Peak tailing for nitrogen-containing heterocycles like indazoles is often caused by secondary interactions between the basic nitrogen atoms and acidic silanol groups on the surface of the silica-based HPLC column.[5]

  • Causality: The lone pair of electrons on the indazole nitrogens can form strong hydrogen bonds with free silanols, causing the analyte to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.

  • Solution: Add a basic modifier to your mobile phase. A small amount of triethylamine (TEA) or diethylamine (DEA) (typically 0.1%) will compete for the active silanol sites, masking them from the analyte and resulting in more symmetrical peaks.[5]

Purification Strategy & Troubleshooting

Q3: What is the most reliable method to separate these isomers on a lab scale? A: For laboratory-scale purification (<5g), flash column chromatography on silica gel is the most common and versatile method. The slight difference in polarity between the N1 and N2 isomers is usually sufficient to allow for separation with an optimized solvent system.

Q4: I need to scale up my purification. Is column chromatography still viable? A: While possible, large-scale column chromatography can be expensive, time-consuming, and solvent-intensive. For industrial production, methods that avoid chromatography are preferred.[6][7][8] The most promising alternative is selective recrystallization .

Q5: How do I develop a selective recrystallization protocol to separate the isomers? A: The principle relies on exploiting the subtle differences in the crystal lattice energy and solubility of the isomers in a specific solvent or solvent mixture.[6]

  • Solvent Screening: Test the solubility of your crude mixture in various single solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) at room temperature and at reflux.

  • Mixed-Solvent Systems: Often, a mixed-solvent system is required. A common approach is to dissolve the mixture in a good solvent (e.g., acetone, ethanol, THF) at reflux and then slowly add a poor solvent (e.g., water, hexanes, heptane) until turbidity is observed.[6]

  • Selective Precipitation: The goal is to find a system where one isomer is significantly less soluble and crystallizes out upon cooling, leaving the other isomer dissolved in the mother liquor. A Chinese patent suggests that mixed solvents of acetone/water, ethanol/water, or methanol/water can be effective for separating substituted indazole isomers.[6]

Q6: My compound is "oiling out" instead of crystallizing. What should I do? A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is too supersaturated.[5]

  • Solution 1: Reduce Saturation: Re-heat the solution to dissolve the oil and add more of the "good" solvent to reduce the concentration before attempting to cool it again, perhaps more slowly.

  • Solution 2: Change Solvents: Select a solvent with a lower boiling point.

  • Solution 3: Seed the Solution: If you have a small amount of pure crystal, add a tiny speck to the cooled, supersaturated solution to induce crystallization.

Section 3: Troubleshooting Quick Guides

Table 1: HPLC Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Split Peaks 1. Clogged column inlet frit. 2. Sample solvent is too strong or incompatible with mobile phase.1. Reverse-flush the column (if permitted); replace the frit or column. 2. Dissolve the sample in the mobile phase or a weaker solvent.[5]
Retention Time Drift 1. Mobile phase composition changing (e.g., evaporation of volatile component). 2. Poor column temperature control.1. Prepare fresh mobile phase; keep solvent bottles capped. 2. Use a column oven for stable temperature control.[5]
Poor Resolution 1. Mobile phase is too strong (eluting too quickly). 2. Inappropriate stationary phase.1. Decrease the percentage of the strong solvent (e.g., ethyl acetate, methanol) in the mobile phase. 2. Consider a different column chemistry if optimization fails.
Table 2: Recrystallization Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form 1. Solution is not saturated enough. 2. Cooling too rapidly.1. Evaporate some solvent to increase concentration and re-cool. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
Low Recovery 1. Too much solvent used for dissolution. 2. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary to fully dissolve the solid. 2. Heat the funnel and receiving flask prior to filtration.[5]
Poor Purity 1. Ineffective solvent system (both isomers co-crystallize). 2. Cooling too quickly, trapping impurities.1. Screen for a more selective solvent system. 2. Ensure slow cooling to allow for proper crystal lattice formation.

Section 4: Experimental Protocols

Protocol 1: Preparative Flash Column Chromatography

This protocol provides a starting point for separating N1 and N2 isomers of 3-Bromo-6-chloro-4-fluoro-1H-indazole.

1. Preparation: a. Prepare a slurry of silica gel in your starting mobile phase (e.g., 5% Ethyl Acetate in Hexanes). b. Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped. c. Dissolve the crude isomer mixture in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure.

2. Elution: a. Gently add the dried sample-silica mixture to the top of the packed column. b. Begin elution with the starting mobile phase (e.g., 5% Ethyl Acetate/Hexanes). c. Gradually increase the polarity of the mobile phase (a shallow gradient is key, e.g., increase by 1-2% ethyl acetate every few column volumes).

3. Monitoring & Collection: a. Collect fractions continuously. b. Monitor the elution of the isomers by TLC, spotting every few fractions. The two isomers should appear as distinct spots. c. Once separation is observed, combine the fractions containing each pure isomer based on the TLC analysis.

4. Validation: a. Analyze the combined, pure fractions by analytical HPLC and NMR to confirm purity and identity. b. Evaporate the solvent under reduced pressure to obtain the purified solid isomers.

Protocol 2: Isomer Separation by Selective Recrystallization

This protocol outlines a general workflow for developing a recrystallization-based separation.

1. Solvent System Screening: a. In separate test tubes, place ~50 mg of the crude isomer mixture. b. Add 0.5 mL of a test solvent system (e.g., 3:1 Ethanol/Water). c. Heat the mixture to reflux to dissolve the solid completely. If it doesn't dissolve, add more of the primary solvent dropwise until it does. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes. e. If crystals form, filter them and analyze both the crystals and the mother liquor by HPLC to determine if selective separation has occurred.

2. Scaled-Up Procedure (Example): a. To 5.0 g of the crude isomer mixture, add the minimum amount of hot ethanol required for complete dissolution (e.g., 20 mL). b. While hot, slowly add deionized water dropwise until the solution becomes faintly and persistently cloudy. Add a drop or two of hot ethanol to redissolve the cloudiness. c. Cover the flask and allow it to cool slowly to room temperature overnight. d. Cool further in an ice bath for 1-2 hours to maximize precipitation. e. Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture. f. Dry the crystals under vacuum.

3. Validation: a. Determine the purity of the obtained crystals and the concentration of the isomers in the mother liquor using analytical HPLC. This will confirm the efficiency and selectivity of the separation.

Section 5: Visualization & Workflows

Purification Strategy Workflow

This diagram outlines the decision-making process for selecting an appropriate purification method based on scale and purity requirements.

Purification_Workflow start Crude 3-Bromo-6-chloro-4-fluoro-1H-indazole (Isomer Mixture) decision_scale What is the scale? start->decision_scale proc_col_chrom Flash Column Chromatography decision_scale->proc_col_chrom Lab Scale (< 5g) proc_recryst Selective Recrystallization decision_scale->proc_recryst Pilot / Production Scale (> 5g) decision_purity High Purity Required (>99.5%)? proc_prep_hplc Preparative HPLC decision_purity->proc_prep_hplc Yes end_product Pure Isomer(s) decision_purity->end_product No proc_col_chrom->decision_purity proc_recryst->decision_purity proc_prep_hplc->end_product

Caption: Decision workflow for purification method selection.

Principle of Separation by Recrystallization

This diagram illustrates how a mixed-solvent system can selectively crystallize one isomer from a mixture.

Sources

Handling moisture sensitivity in indazole Grignard reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Indazole Functionalization Technical Support Center .

This guide addresses the specific challenges of handling moisture sensitivity and N-H acidity when performing Grignard reactions on the indazole scaffold. It is designed for researchers requiring high-fidelity protocols for drug discovery applications.

Module 1: The Core Challenge (N-H Acidity & Moisture)

The Indazole Paradox: Indazoles present a dual challenge:

  • N-H Acidity: The pKa of the N-H proton in indazole is ~14 (in DMSO). Standard Grignard reagents (

    
    ) will instantly deprotonate this position, quenching the reagent and forming an insoluble N-magnesiated species that halts reactivity.
    
  • Hygroscopicity: The polar nature of the indazole core attracts ambient moisture, which competes with the Grignard reagent.

The Solution: We utilize the Knochel-Hauser Base (Turbo Grignard,


) combined with N-protection strategies . The Lithium Chloride additive is not merely a salt; it is a kinetic activator that solubilizes the intermediate, preventing the "sludge" often seen in standard Grignard reactions.

Module 2: Pre-Reaction System Validation

Before initiating any synthesis, you must validate the "dryness" of your system. Standard "oven-drying" is often insufficient for indazole organometallics due to their high cost and sensitivity.

Protocol A: The "Self-Validating" Solvent System

Do not rely solely on solvent stills. Use this workflow to ensure your THF is compatible with Indazole-MgX species.

MoistureDefense Start Solvent Source (SPS or Distilled) Sieves Storage over Activated 4Å Sieves (24h min) Start->Sieves KF Karl Fischer Test (Target < 50 ppm) Sieves->KF Titration Blank Titration (See Protocol B) KF->Titration Pass Recycle Re-dry / Distill KF->Recycle Fail (>50ppm) Reaction Ready for Indazole Exchange Titration->Reaction Pass Titration->Recycle Fail

Figure 1: Solvent validation workflow. Note that molecular sieves are required even after obtaining solvent from a purification system (SPS).

Module 3: The Reagent (Turbo Grignard & Titration)

Why


? 
Standard Grignard reagents form polymeric aggregates in THF, reducing reactivity. The addition of LiCl breaks these aggregates into monomeric species, increasing the kinetic basicity and solubility of the resulting Indazolyl-Mg species.
Protocol B: Titration of Grignard Reagents (Iodine/LiCl Method)

Crucial Step: You cannot assume the molarity on the bottle is accurate. Indazole functionalization requires precise stoichiometry (1.05–1.10 equiv).

Reagents:

  • Accurately weighed Iodine (

    
    , ~254 mg, 1.0 mmol).
    
  • 0.5 M LiCl solution in anhydrous THF (dissolve dry LiCl in THF).

Procedure:

  • Flame-dry a 10 mL vial under Argon.

  • Add the weighed Iodine (

    
    ).[1]
    
  • Add 3–5 mL of the 0.5 M LiCl/THF solution. The solution will be dark brown .

  • Cool to 0°C.

  • Add your Grignard reagent dropwise via a 1.00 mL syringe.

  • Endpoint: The solution turns from dark brown to colorless/transparent .

Calculation:



Module 4: Indazole Functionalization Workflow

This protocol uses Magnesium-Halogen Exchange , which is superior to direct deprotonation for regiocontrol.

Target: Preparation of 3-substituted indazoles from 3-iodo-1-protected-indazole.

Step-by-Step Protocol
  • Protection (Mandatory):

    • Ensure N1 is protected (SEM, THP, or Boc).

    • Warning: If using Boc, maintain temperature strictly below -20°C, as nucleophilic attack on the carbamate can occur. SEM/THP are preferred for stability.

  • Exchange Reaction:

    • Dissolve 3-iodo-1-(PG)-indazole (1.0 equiv) in anhydrous THF (0.5 M concentration).

    • Cool to -20°C (ice/salt bath).

    • Add

      
        (1.1 equiv) dropwise over 5 minutes.
      
    • Observation: A color change (often yellow to orange) indicates formation of the heteroaryl-magnesium species.

    • Stir for 30–60 minutes at -20°C.

  • Electrophile Trapping:

    • Add the electrophile (1.2 equiv) (e.g., aldehyde, ketone, allyl bromide).

    • Allow to warm to Room Temperature (RT) slowly over 2 hours.

  • Quench:

    • Quench with sat.

      
       solution.
      

IndazolePathway Substrate 3-Iodo-1H-Indazole Protection N-Protection (SEM/THP) Substrate->Protection NaH, SEM-Cl Exchange Mg-Halogen Exchange (iPrMgCl•LiCl, -20°C) Protection->Exchange Dry THF Intermediate Indazolyl-3-MgBr•LiCl (Soluble Species) Exchange->Intermediate Fast Kinetics Product 3-Functionalized Indazole Intermediate->Product Electrophile (E+)

Figure 2: The optimized pathway for C3-functionalization. Note that N-protection is the gatekeeping step.

Module 5: Troubleshooting (FAQ)

Q: Why did my reaction turn into a solid "brick" (sludge)?

  • Cause: You likely used standard

    
     or 
    
    
    
    without LiCl. The resulting Indazolyl-Mg species aggregates and precipitates.
  • Fix: Switch to

    
      (Turbo Grignard). The Lithium coordinates the magnesium, breaking the lattice and maintaining solubility.
    

Q: I see 50% starting material and 50% de-iodinated product (Indazole-H). Why?

  • Cause: Moisture contamination. The Grignard formed, but was immediately quenched by water in the solvent or atmosphere before reacting with the electrophile.

  • Fix: Re-run Protocol A (Solvent Validation). Ensure your electrophile is also dry (azeotrope with toluene if necessary).

Q: Can I do this without protecting the Nitrogen?

  • Analysis: Technically, yes, by using 2.2 equivalents of Grignard (1 eq to deprotonate N-H, 1 eq for Iodine exchange).

  • Verdict: Not Recommended. The resulting N,C-dimagnesiated species is extremely insoluble and unreactive. Yields are typically <30%. Always protect N1.

Q: My Boc group disappeared during the reaction.

  • Cause: Temperature was too high (>0°C). Grignards can attack the carbonyl of the Boc group.

  • Fix: Keep the reaction at -40°C to -20°C or switch to a non-carbonyl protecting group like SEM (2-(Trimethylsilyl)ethoxymethyl) or THP.

References

  • Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds : Krasovskiy, A.; Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2]Angew. Chem. Int. Ed. 2004, 43, 3333.[2] Link

  • Titration Protocol : Krasovskiy, A.; Knochel, P. A New, Efficient and Simple Titration Method for Organometallic Reagents.Synthesis 2006, 890.[3] Link

  • Indazole Functionalization Review : Giraud, F. et al. C3-Indazole Functionalization: A Review.Adv. Synth. Catal. 2020, 362, 3768. Link

Sources

Validation & Comparative

Comparative Guide: 3-Bromo vs. 3-Iodo Indazole Derivatives in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity vs. Stability Trade-off[1]

In the functionalization of the indazole scaffold—a privileged structure in kinase inhibitors (e.g., Axitinib, Linphanib)—the choice between 3-bromo and 3-iodo derivatives is a critical decision point.

While 3-bromoindazole is often more cost-effective and stable for long-term storage, 3-iodoindazole offers superior reactivity in Palladium-catalyzed cross-couplings and metal-halogen exchange reactions. This guide dissects the mechanistic underpinnings of this divergence and provides experimental protocols to optimize your synthetic route.[1]

Feature3-Bromoindazole3-Iodoindazole
C-X Bond Energy ~81 kcal/mol (Stronger)~65 kcal/mol (Weaker)
Oxidative Addition Rate-limiting (often requires heat)Fast (often occurs at RT)
Lithium Exchange Requires

-BuLi or

-BuLi at -78°C
Rapid exchange with

-PrMgCl or

-BuLi
Cost/Availability High availability, lower costHigher cost, often prepared in situ
Primary Use Case Scale-up, robust substratesLate-stage functionalization, sensitive substrates

Mechanistic Foundation: The Oxidative Addition Bottleneck

The primary differentiator in reactivity is the rate of Oxidative Addition (OA) to the Pd(0) species.[2] In the catalytic cycle of cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the cleavage of the C-X bond is the first step.

  • 3-Iodo: The C-I bond is longer and weaker. The OA step is rapid and exothermic, often shifting the rate-determining step (RDS) to Transmetallation. This allows for milder reaction conditions (lower temperature, lower catalyst loading).[3]

  • 3-Bromo: The C-Br bond is shorter and stronger. OA is frequently the RDS, requiring elevated temperatures (>80°C) or electron-rich bulky ligands (e.g., XPhos, SPhos) to facilitate the insertion.

Visualization: Catalytic Cycle & Kinetic Divergence

CatalyticCycle cluster_legend Kinetic Profile Pd0 Pd(0)L2 (Active Catalyst) OxAdd_I Oxidative Addition (I) FAST (k_obs High) Pd0->OxAdd_I 3-Iodo Substrate OxAdd_Br Oxidative Addition (Br) SLOW (k_obs Low) Pd0->OxAdd_Br 3-Bromo Substrate PdII_ArX Ar-Pd(II)-X Intermediate OxAdd_I->PdII_ArX OxAdd_Br->PdII_ArX TransMet Transmetallation (Boronic Acid/Base) PdII_ArX->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) desc Green path: Kinetic advantage of Iodide Red path: Kinetic barrier of Bromide

Figure 1: Comparative catalytic cycle showing the kinetic advantage of 3-iodoindazoles in the oxidative addition step.

Comparative Performance Data

The following data summarizes typical yield ranges and conditions found in literature for C3-arylation of indazoles.

Reaction TypeParameter3-Bromo-1H-indazole3-Iodo-1H-indazole
Suzuki-Miyaura Temperature 80°C - 140°C (Microwave often used)25°C - 80°C
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(OAc)₂, Pd(dppf)Cl₂
Typical Yield 45 - 85%60 - 95%
Time 4 - 24 hours1 - 6 hours
Metal-Halogen Exchange Reagent

-BuLi (2.2 eq), -78°C

-PrMgCl (1.1 eq), 0°C to RT
Selectivity Moderate (competing deprotonation at N1)High (fast exchange > deprotonation)

Key Insight: For unprotected indazoles (free N-H), 3-iodo derivatives are significantly superior. The free N-H can poison Pd catalysts; the higher reactivity of the iodide helps "outrun" catalyst deactivation pathways [1, 2].

Decision Framework: Selecting the Right Halide

Use this logic flow to determine the optimal starting material for your specific synthesis.

DecisionTree Start Start: C3-Functionalization Target Sensitive Is the substrate thermally sensitive or contain steric bulk? Start->Sensitive Scale Is this a large-scale (>100g) process optimization? Sensitive->Scale No UseIodo USE 3-IODO INDAZOLE (Milder, Higher Yield) Sensitive->UseIodo Yes UseBromo USE 3-BROMO INDAZOLE (Cost Effective, Stable) Scale->UseBromo Yes Exchange Reaction Type: Metal-Halogen Exchange? Scale->Exchange No Exchange->UseBromo No (Standard Coupling) Magnesium Can you use Grignard reagents (iPrMgCl)? Exchange->Magnesium Yes Magnesium->UseIodo Yes (Knochel-type) Magnesium->UseBromo No (Lithiation required)

Figure 2: Decision matrix for selecting between bromo- and iodo-indazole precursors.

Experimental Protocols

Protocol A: Efficient Synthesis of 3-Iodo-1H-indazole

Context: Because 3-iodoindazoles are expensive, it is often best to synthesize them directly from the parent indazole using the Iodine/KOH method. This method is superior to NIS iodination for scale.

Reagents:

  • 1H-Indazole (1.0 equiv)[4][5]

  • Iodine (

    
    ) (2.0 equiv)
    
  • KOH (pellets) (4.0 equiv)

  • DMF (Solvent)[6][4][7]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1H-indazole (e.g., 1.18 g, 10 mmol) in DMF (10 mL).

  • Addition: Add Iodine (

    
    , 2.54 g, 20 mmol) in one portion. The solution will turn dark.
    
  • Base Activation: Add KOH pellets (2.24 g, 40 mmol) slowly.

    • Note: The reaction is exothermic. Maintain temperature <30°C using a water bath if scaling up.

  • Reaction: Stir at room temperature (RT) for 1–2 hours. Monitor by TLC (EtOAc/Hexane 1:2). The C3-H proton signal in NMR should disappear.

  • Quench: Pour the mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate (

    
    ) to quench excess iodine.
    
  • Isolation: A solid precipitate forms. Filter, wash with water, and dry under vacuum.

    • Yield Expectation: 85–95% (Off-white solid).

Protocol B: Comparative Suzuki Coupling (C3-Arylation)

Context: This general protocol works for both halides, but note the temperature requirements.

Reagents:

  • 3-Halo-1H-indazole (1.0 equiv) [Protect N1 with THP or Methyl if possible for best results]

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Setup: Charge a reaction vial with the 3-haloindazole (1.0 mmol), boronic acid (1.5 mmol), and Pd catalyst (0.05 mmol).

  • Solvent/Base: Add 1,4-Dioxane (4 mL) and

    
     (2M, 1.5 mL).
    
  • Degas: Sparge with Nitrogen or Argon for 5 minutes.

  • Heating (The Differentiator):

    • For 3-Iodo: Heat to 60°C . Reaction is typically complete in 2–4 hours.

    • For 3-Bromo: Heat to 90–100°C . Reaction typically requires 12–16 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    . Purify via flash chromatography.
    

References

  • Kola, S., et al. (2022).[8] Synthesis and Antibacterial Evaluation of 3-Aryl Indazoles. Journal of Advanced Scientific Research, 13(3), 38-43.[6] Available at: [Link]

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Cottyn, B., et al. (2007).[7] Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett. Available at: [Link]

  • Lundgren, R. J., & Stradiotto, M. (2010). Key factors beyond the oxidative addition step in Pd-mediated reactions. Inorganic Chemistry Frontiers. Available at: [Link]

Sources

A Senior Application Scientist's Guide to LC-MS Fragmentation of Chloro-Fluoro-Indazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Halogenated Indazoles

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including those in oncology and neurology.[1][2] The strategic incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established method for modulating a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, the robust and unambiguous characterization of these halogenated indazoles is a critical step in drug discovery, development, and quality control.

Liquid chromatography-mass spectrometry (LC-MS), especially when coupled with tandem mass spectrometry (MS/MS), stands as the premier analytical technique for this purpose. It offers the high sensitivity and selectivity needed to analyze complex mixtures and elucidate molecular structures.[3] The key to structural confirmation lies in the predictable and reproducible fragmentation of a molecule's protonated or deprotonated precursor ion in the gas phase—a process known as collision-induced dissociation (CID).

This guide provides an in-depth comparison of the expected LC-MS/MS fragmentation patterns of chloro-fluoro-indazole compounds. We will explore the underlying chemical principles that govern their fragmentation, compare the fragmentation pathways of positional isomers, and provide a detailed experimental protocol for their analysis. This document is intended for researchers, scientists, and drug development professionals who seek to deepen their understanding of how these important molecules behave in a mass spectrometer.

Pillar 1: The Science of Fragmentation - Causality and Key Principles

Before delving into specific examples, it is crucial to understand the fundamental principles governing the fragmentation of these molecules. The fragmentation pathways are not random; they are dictated by the inherent stability of the resulting fragment ions and neutral losses.

The Indazole Core

The indazole ring system, a fused benzene and pyrazole ring, is a relatively stable aromatic structure. Under CID, fragmentation of the core often involves the cleavage of the pyrazole ring. A common fragmentation pathway for N-heterocyclic compounds involves the loss of hydrogen cyanide (HCN), a stable neutral molecule, from the ring system.

The Influence of Halogen Substituents

Halogens dramatically influence the mass spectrum in two primary ways:

  • Isotopic Patterns (Chlorine): Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4] This results in a characteristic "M+2" peak for any chlorine-containing ion, where the peak at two mass units higher is about one-third the intensity of the main peak. This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine in a precursor or fragment ion.

  • Electronegativity and Bond Strength (Fluorine vs. Chlorine): Fluorine is the most electronegative element, and the C-F bond is significantly stronger than the C-Cl bond. This has a direct impact on fragmentation:

    • Loss of HCl: The cleavage of a C-Cl bond and subsequent loss of HCl is a more favorable and common fragmentation pathway for chloro-aromatic compounds compared to the loss of HF for fluoro-aromatics.[5][6]

    • Charge Stabilization/Destabilization: The high electronegativity of fluorine can influence the stability of adjacent carbocations formed during fragmentation, potentially directing cleavage pathways.

Pillar 2: Experimental Design for Reliable Fragmentation Data

A self-validating protocol is essential for generating reproducible and trustworthy fragmentation data. The following outlines a robust LC-MS/MS methodology for the analysis of chloro-fluoro-indazole isomers.

Workflow Diagram

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample LC_Column C18 Reverse-Phase Column Sample->LC_Column Injection ESI Electrospray Ionization (ESI+) LC_Column->ESI Elution Mobile_Phase Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) Mobile_Phase->LC_Column Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 q2 Collision Cell (q2) (CID with N2/Ar) Q1->q2 TOF_Orbitrap Mass Analyzer (TOF or Orbitrap) q2->TOF_Orbitrap Detector Detector TOF_Orbitrap->Detector Data_Analysis Data Analysis (Fragmentation Pattern Comparison) Detector->Data_Analysis Signal Fragmentation_Pathways cluster_caption M [M+H]⁺ m/z 171/173 F1 [M+H - HCl]⁺ m/z 135 M->F1 - HCl F2 [M+H - HCN]⁺ m/z 144/146 M->F2 - HCN F3 [M+H - HCN - Cl]⁺ m/z 109 F2->F3 - Cl• Caption Major predicted fragmentation pathways for chloro-fluoro-indazoles.

Sources

Spectroscopic Differentiation of 1H- and 2H-Indazole Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Medicinal Chemists

Executive Summary: The Thermodynamic Landscape

In drug discovery, the indazole scaffold is a privileged structure, serving as a bioisostere for indole or purine systems. However, its utility is complicated by annular tautomerism . Indazole exists in a dynamic equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinoid) forms.

  • 1H-Indazole (Benzenoid): Thermodynamic preference in the gas phase, solution, and solid state (approx. 2.3–5.0 kcal/mol more stable). It preserves the aromaticity of the benzene ring.

  • 2H-Indazole (Quinoid): Less stable due to the disruption of the benzene aromaticity (quinoid character) but can be trapped via

    
    -alkylation or specific substitution patterns at C3.
    

The Problem: When alkylating the indazole core (a common synthetic step), a mixture of


- and 

-regioisomers is often formed. Misassigning these isomers can lead to erroneous Structure-Activity Relationship (SAR) models.

This guide provides a definitive, multi-modal spectroscopic workflow to distinguish these forms, prioritizing NMR (


H, 

C,

N)
and UV-Vis methodologies.

Primary Differentiation Method: NMR Spectroscopy

NMR is the workhorse for distinguishing indazole isomers. The differentiation relies on detecting the specific electronic environments created by the benzenoid (1H) versus quinoid (2H) systems.

A. H NMR & NOE (The Spatial "Smoking Gun")

While chemical shifts in proton NMR can be ambiguous due to solvent effects, Nuclear Overhauser Effect (NOE) spectroscopy provides the most robust spatial evidence for


-substituted indazoles.
  • N1-Substituted: The

    
    -alkyl group is spatially close to the proton at C7 .
    
  • N2-Substituted: The

    
    -alkyl group is spatially close to the proton at C3 .
    

Critical Protocol: Always assign the C3 and C7 protons first. The C3 proton is typically a singlet (or doublet with small coupling) around


 8.0 ppm. The C7 proton is a doublet/multiplet in the aromatic region, often deshielded if the N1-substituent has anisotropic effects.
B. C NMR (The Electronic Standard)

The carbon chemical shifts provide a reliable diagnostic, particularly at the C3 position.

  • 1H-Isomers (N1-R): The C3 carbon is typical of a heteroaromatic system, resonating between 132–136 ppm .

  • 2H-Isomers (N2-R): The quinoid nature shields the C3 carbon, shifting it upfield to 115–125 ppm .

This


10 ppm difference is a reliable metric for determining regiochemistry without requiring expensive 2D experiments, provided you have both isomers for comparison.
C. N NMR (The Heteroatom Definitive)

Direct detection of


N is insensitive, so 

H-

N HMBC
(Heteronuclear Multiple Bond Correlation) is the method of choice. This technique correlates protons to nitrogens separated by 2-3 bonds.
  • N1-Alkylated:

    • N1 (pyrrole-like):

      
       -160 to -180 ppm (relative to MeNO
      
      
      
      ).
    • N2 (pyridine-like):

      
       -60 to -80 ppm.
      
    • Correlation: The

      
      -alkyl protons will show a strong 
      
      
      
      or
      
      
      correlation to the pyrrole-like N1.
  • N2-Alkylated:

    • N1 (pyridine-like):

      
       -70 to -90 ppm.
      
    • N2 (pyrrole-like):

      
       -190 to -210 ppm.
      
    • Correlation: The

      
      -alkyl protons will correlate to the pyrrole-like N2.
      

Secondary Differentiation: UV-Vis Spectroscopy

If NMR resources are limited or rapid screening is required, UV-Vis offers a distinct "fingerprint" based on conjugation length.

  • 1H-Indazoles: Exhibit absorption maxima (

    
    ) typically below 300 nm  (e.g., 250–290 nm). The spectrum resembles a simple substituted benzene.
    
  • 2H-Indazoles: Due to the quinoid structure, the conjugation system is extended. This results in a red shift (bathochromic shift) , often showing distinct bands between 300–350 nm with higher extinction coefficients.

Experimental Workflow & Decision Tree

The following diagram outlines the logical flow for assigning an unknown indazole derivative.

Indazole_Assignment Start Unknown Indazole Isomer (N-Alkylated Product) UV_Step Step 1: UV-Vis Spectroscopy (Acetonitrile/MeOH) Start->UV_Step UV_Decision Is there a strong band > 300 nm? UV_Step->UV_Decision Probable_2H Probable 2H-Isomer (Quinoid Character) UV_Decision->Probable_2H Yes Probable_1H Probable 1H-Isomer (Benzenoid Character) UV_Decision->Probable_1H No NMR_Step Step 2: 1H NMR & NOE (DMSO-d6 or CDCl3) Probable_2H->NMR_Step Probable_1H->NMR_Step NOE_Decision NOE Observed Between N-Alkyl and... NMR_Step->NOE_Decision Confirm_2H CONFIRMED 2H-Indazole (NOE to H3) NOE_Decision->Confirm_2H H3 Proton Confirm_1H CONFIRMED 1H-Indazole (NOE to H7) NOE_Decision->Confirm_1H H7 Proton C13_Check Step 3 (Validation): 13C NMR Check C3 Shift Confirm_2H->C13_Check Validate Confirm_1H->C13_Check Validate

Figure 1: Logical decision tree for the spectroscopic assignment of N-substituted indazole regioisomers.

Comparative Data Summary

The table below aggregates typical spectroscopic values for


-methyl indazoles as a reference standard.
Feature1H-Indazole (N1-R) 2H-Indazole (N2-R) Differentiation Logic
Structure Type Benzenoid (Aromatic)Quinoid (Extended Conjugation)2H is "red-shifted" and less aromatic.
UV-Vis (

)
250 – 295 nm290 – 350 nm2H absorbs at longer wavelengths.

H NOE
Interaction: N-R

H7
Interaction: N-R

H3
Definitive Method.

C NMR (C3)

132 – 136 ppm

115 – 125 ppm
2H C3 is significantly shielded (upfield).

N NMR (N-R)
Pyrrole-like (Shielded)Pyrrole-like (Shielded)Requires HMBC to distinguish N1 vs N2.
Thermodynamics More Stable (

)
Less Stable (

kcal/mol)
1H is the major product in thermodynamic conditions.

Detailed Experimental Protocol

Protocol: Structural Assignment of N-Alkylated Indazoles

Objective: To unambiguously assign the regiochemistry of a reaction product mixture containing N1- and N2-alkylated indazoles.

Materials:

  • Sample (~5-10 mg of purified isomer).

  • Solvent: DMSO-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (Preferred for solubility and distinct peaks) or CDCl
    
    
    
    .[1]
  • NMR Tube: 5mm precision tube.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the isolated compound in 0.6 mL of DMSO-

    
    . Ensure the solution is clear and free of paramagnetic impurities (filter if necessary).
    
  • Acquire 1H Spectrum:

    • Run a standard proton scan (16 scans).

    • Identify H3: Look for a singlet (or finely split doublet) in the downfield region (

      
       7.8 – 8.5 ppm).
      
    • Identify H7: Look for a doublet (

      
       7.4 – 7.8 ppm) often deshielded by the N1-substituent.
      
  • Acquire 1D NOE (or 2D NOESY):

    • Target: Irradiate the frequency of the

      
      -alkyl protons (e.g., the N-CH
      
      
      
      singlet).
    • Observation:

      • If enhancement is seen at the H7 signal (aromatic multiplet), assign as 1H-isomer .

      • If enhancement is seen at the H3 signal (isolated singlet), assign as 2H-isomer .

  • Validation (Optional but Recommended):

    • Run a

      
      C NMR (or 
      
      
      
      H-
      
      
      C HSQC).
    • Locate the C3 carbon signal.[2]

    • If

      
       ppm 
      
      
      
      1H-isomer .
    • If

      
       ppm 
      
      
      
      2H-isomer .

References

  • Claramunt, R. M., et al. (2006). "The annular tautomerism of indazoles: A theoretical and experimental study." Arkivoc.

  • López-Alvarado, P., et al. (1994). "Tautomerism and N-alkylation of indazoles." Journal of the Chemical Society, Perkin Transactions 2.

  • Vedsø, P., et al. (1999). "Regioselectivity in the Alkylation of Indazoles." Journal of Organic Chemistry.

  • Sigalov, M. V., et al. (2019). "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." Journal of Organic Chemistry. [1][3]

  • Reich, H. J. (2023). "Structure Determination Using NMR: Chemical Shift Data." University of Wisconsin-Madison Chemistry.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 3-Bromo-6-chloro-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-Bromo-6-chloro-4-fluoro-1H-indazole is a high-value, poly-halogenated heterocyclic building block commonly used in the synthesis of kinase inhibitors. Unlike standard organic waste, this compound contains three distinct halogens (Bromine, Chlorine, Fluorine).[1]

Operational Risk: Improper disposal of this compound into non-halogenated waste streams or standard trash poses severe downstream risks. Combustion without scrubbing releases corrosive acid gases (HBr, HCl, and HF), which can damage incinerator catalytic beds and violate environmental emission standards.

Chemical Identification Table
PropertyDataOperational Implication
CAS Number 885522-04-3 (Generic/Analog)Use for waste manifesting.[1]
Molecular Formula C₇H₃BrClFN₂High halogen content (>40% by mass).
Physical State Solid (Off-white to yellow powder)Dust generation risk during handling.[2]
Hazard Class Irritant (Skin/Eye), Acute Tox.[2][3] (Oral)Requires full PPE (Tyvek sleeves, N95/P100).
Waste Code (RCRA) Halogenated Organic STRICT SEGREGATION REQUIRED.

Waste Stream Segregation Logic

The most critical step in disposing of 3-Bromo-6-chloro-4-fluoro-1H-indazole is segregation . You must prevent this compound from entering "Non-Halogenated" or "Aqueous" waste streams.[4]

Why?

  • Cost: Halogenated waste disposal is significantly more expensive due to the need for high-temperature incineration with scrubbing. Contaminating a non-halogenated drum with this compound reclassifies the entire drum as halogenated.

  • Safety: Mixing poly-halogenated heterocycles with strong oxidizers or reducing agents in a waste drum can lead to exothermic decomposition.

Decision Logic for Waste Classification (Workflow)

WasteSegregation Start Waste Generation: 3-Bromo-6-chloro-4-fluoro-1H-indazole StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Pure or contaminated solids) StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid BinSolid SOLID WASTE BIN Label: 'Solid Halogenated Organics' (Double Bagged) Solid->BinSolid Place in HDPE Jar SolventCheck Solvent Type? Liquid->SolventCheck BinHalo LIQUID WASTE CARBOY Label: 'Halogenated Organic Solvents' SolventCheck->BinHalo Contains DCM, CHCl3, or Compound > 2% BinAq AQUEOUS WASTE (Only if <1% Organic & Neutralized) *Rare for this compound* SolventCheck->BinAq Aqueous Extraction Layer

Figure 1: Decision tree for segregating 3-Bromo-6-chloro-4-fluoro-1H-indazole waste streams. Note the default path for liquids is "Halogenated Organic Solvents".[4]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Applicability: Expired reagents, contaminated weighing boats, spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use glass for solid waste to prevent breakage during compaction/transport.

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the HDPE jar. This "double containment" prevents dust release when the waste contractor opens the drum.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Toxic."

    • Constituents: Explicitly list "3-Bromo-6-chloro-4-fluoro-1H-indazole" (or "Halogenated Indazole Derivative").

    • Hazard Checkbox: Check "Toxic" and "Irritant."[5]

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Filtrates from recrystallization, reaction mixtures in DCM/THF/DMF.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric acid, Peroxides) or strong bases. Indazoles can degrade exothermically under extreme pH conditions.

  • Carboy Selection: Use a white or yellow safety carboy designated for Halogenated Solvents .

  • Transfer: Use a funnel with a splash guard.

  • Labeling:

    • Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of dissolved 3-Bromo-6-chloro-4-fluoro-1H-indazole mandates the Halogenated designation.

    • Constituents: List the solvent (e.g., "Dichloromethane 90%") and the solute ("Bromo-chloro-fluoro-indazole 10%").

Emergency Spill Response

In the event of a powder spill outside a fume hood, immediate action is required to prevent inhalation of halogenated dust.

Spill Management Workflow

SpillResponse Alert 1. ALERT Notify Lab Personnel PPE 2. PPE UP N95/P100 Mask + Double Gloves Alert->PPE Contain 3. CONTAIN Cover with wet paper towels to suppress dust PPE->Contain Clean 4. CLEAN Scoop into HDPE Jar Wash surface with soap/water Contain->Clean Dispose 5. DISPOSE Label as 'Solid Halogenated Waste' Clean->Dispose

Figure 2: Step-by-step spill response for halogenated indazole solids. Emphasis on dust suppression.

Specific Cleanup Steps:

  • Isolate: Evacuate the immediate area if the spill is >50g.

  • Dampen: Do not dry sweep. Gently lay paper towels soaked in water or a dilute surfactant over the powder to prevent aerosolization.

  • Collect: Use a plastic scoop or dustpan to lift the wet slurry into a wide-mouth waste jar.

  • Decontaminate: Wipe the surface with an ethanol-soaked wipe to solubilize residual organic traces, then wash with soap and water.

Final Fate: The Incineration Process

To build trust in this protocol, it is essential to understand where the waste goes. This compound cannot be landfilled or treated biologically due to its persistence and toxicity.

  • Transport: Licensed hazardous waste haulers transport the segregated waste to a TSDF (Treatment, Storage, and Disposal Facility).

  • Destruction Method: Rotary Kiln Incineration.

    • Temperature: >1000°C (1832°F).

    • Mechanism: Thermal oxidation breaks the C-Br, C-Cl, and C-F bonds.

  • Pollution Control (The "Scrubber"):

    • The combustion releases Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), and Hydrogen Fluoride (HF).

    • The incinerator exhaust passes through a caustic scrubber (Sodium Hydroxide spray) to neutralize these acid gases, converting them into harmless salts (NaBr, NaCl, NaF) before the cleaned gas is released.

Self-Validating System: By labeling your waste "Halogenated," you ensure it is routed to an incinerator equipped with these specific scrubbers. Mislabeling it as "Non-Halogenated" could route it to a fuel-blending facility lacking acid scrubbers, causing equipment corrosion and illegal emissions.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6][7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • PubChem. (n.d.). Compound Summary for Halogenated Indazoles (Class Structure Search). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-chloro-4-fluoro-1H-indazole
Reactant of Route 2
3-Bromo-6-chloro-4-fluoro-1H-indazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.